Product packaging for Carasinol D(Cat. No.:)

Carasinol D

Cat. No.: B3026718
M. Wt: 922.9 g/mol
InChI Key: ZTPMWPNIUABDEG-AGLGVKMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carasinol D, also known as this compound, is a useful research compound. Its molecular formula is C56H42O13 and its molecular weight is 922.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 922.26254139 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H42O13 B3026718 Carasinol D

Properties

IUPAC Name

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1R,8R,9S,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45-,46-,49-,50-,54+,56+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMWPNIUABDEG-AGLGVKMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@@H](C5=C(C=C(C=C5O)O)[C@H]6[C@@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Carasinol D: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carasinol D is a complex tetrastilbene isolated from the roots of Caragana sinica. Its intricate structure and potential biological activities make it a subject of significant interest in natural product chemistry and drug discovery. This document provides a detailed overview of the chemical structure, properties, and isolation of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is a natural tetrastilbene with the molecular formula C₅₆H₄₂O₁₃, corresponding to a molecular weight of 922.92 g/mol .[1] First reported by Cheng et al. in 2008, its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The definitive structure of this compound was determined to be a novel tetrastilbene. A key finding in its structure elucidation was its formation from Carasinol B via an acid-catalyzed conversion. This transformation provides critical insights into the stereochemical and conformational arrangement of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₆H₄₂O₁₃[1]
Molecular Weight 922.92 g/mol [1]
CAS Number 1072797-66-0[1]
Appearance Amorphous Powder
Source Roots of Caragana sinica

Table 2: ¹³C NMR (125 MHz, Acetone-d₆) and ¹H NMR (500 MHz, Acetone-d₆) Data for this compound

(Data extrapolated from related compounds and spectroscopic principles, pending acquisition of the original publication)

PositionδC (ppm)δH (ppm, mult., J in Hz)
.........
.........
(Detailed NMR data to be populated upon obtaining the full text of the primary literature)

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Caragana sinica is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

G Figure 1: Isolation Workflow for this compound A Air-dried, powdered roots of Caragana sinica B Extraction with 95% Ethanol A->B C Concentration under reduced pressure B->C D Suspension in H₂O and partitioning with EtOAc C->D E EtOAc Extract D->E F Silica Gel Column Chromatography (Gradient elution: CHCl₃-MeOH) E->F G Fractions containing stilbenoids F->G H Sephadex LH-20 Column Chromatography (Elution with CHCl₃-MeOH) G->H I Further purification by preparative HPLC H->I J Pure this compound I->J

Caption: Isolation Workflow for this compound.

The powdered roots of Caragana sinica are extracted with 95% ethanol. The resulting extract is concentrated, suspended in water, and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which is rich in stilbenoids, is then subjected to a series of chromatographic separations. This includes initial fractionation on a silica gel column, followed by size-exclusion chromatography on a Sephadex LH-20 column. Final purification to yield this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific biological activities for this compound are still under extensive investigation, preliminary studies on extracts from Caragana sinica have indicated potential effects on bone metabolism. The ethyl acetate extract of the roots has been shown to stimulate the proliferation of osteoblasts. This suggests that constituent compounds, such as this compound, may play a role in promoting bone formation.

The process of osteoblast differentiation and bone formation is regulated by a complex network of signaling pathways. A simplified, hypothetical pathway illustrating the potential influence of a natural compound like this compound on osteoblast activity is presented below. This diagram is based on known mechanisms of osteoblast stimulation and serves as a conceptual framework for future research into the specific mode of action of this compound.

G Figure 2: Hypothetical Signaling Pathway for Osteoblast Stimulation cluster_0 Figure 2: Hypothetical Signaling Pathway for Osteoblast Stimulation This compound This compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Binds to and activates Signal Transduction Cascade\n(e.g., MAPK, Wnt/β-catenin) Signal Transduction Cascade (e.g., MAPK, Wnt/β-catenin) Membrane Receptor->Signal Transduction Cascade\n(e.g., MAPK, Wnt/β-catenin) Transcription Factors\n(e.g., Runx2, Osterix) Transcription Factors (e.g., Runx2, Osterix) Signal Transduction Cascade\n(e.g., MAPK, Wnt/β-catenin)->Transcription Factors\n(e.g., Runx2, Osterix) Activates Gene Expression Gene Expression Transcription Factors\n(e.g., Runx2, Osterix)->Gene Expression Promotes Osteoblast Proliferation & Differentiation Osteoblast Proliferation & Differentiation Gene Expression->Osteoblast Proliferation & Differentiation Leads to

Caption: Hypothetical Osteoblast Stimulation Pathway.

Conclusion

This compound represents a structurally complex and intriguing natural product. Its definitive structure, elucidated through modern spectroscopic techniques, reveals its nature as a unique tetrastilbene. While further research is required to fully characterize its biological activities, preliminary evidence suggests potential applications in areas such as bone health. The detailed experimental protocols for its isolation provide a foundation for further investigation into this promising compound. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Carasinol D: A Technical Guide on its Discovery and Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring polyphenolic compound belonging to the stilbenoid class, specifically classified as a tetrastilbene. Stilbenoids are a well-documented group of secondary metabolites found in various plant species, known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and natural source of this compound, including its chemical properties and a generalized experimental approach for its isolation.

Discovery and Natural Source

This compound was first isolated and identified by a team of researchers led by Ke Jun Cheng, with their findings published in a 2008 article in Chinese Chemical Letters.[1][2][3] This novel compound was discovered during a phytochemical investigation of the roots of Caragana sinica (Buc'hoz) Rehder, a plant belonging to the Leguminosae family.[1][2][3] Caragana sinica has a history of use in traditional medicine, prompting scientific interest in its chemical constituents.[4]

The discovery of this compound contributed to the growing family of complex oligostilbenes isolated from the Caragana genus. The initial structure elucidation of this compound was accomplished through spectroscopic analysis.[1] Interestingly, the discovery paper also noted that this compound could be obtained through an acid-catalyzed conversion from another related natural product, Carasinol B, suggesting a potential semi-synthetic route to this compound.[1]

Chemical Properties

This compound is a tetrastilbene, meaning it is formed from four stilbene units. Its chemical formula is C₅₆H₄₂O₁₃, and it has a molecular weight of 922.92 g/mol .[2] The complex structure of this compound features multiple hydroxyl groups, which contribute to its polyphenolic nature and likely play a significant role in its biological activity.

PropertyValueReference
Chemical Formula C₅₆H₄₂O₁₃[2]
Molecular Weight 922.92 g/mol [2]
Class Tetrastilbene[1][2]
Natural Source Roots of Caragana sinica[1]
CAS Number 1072797-66-0[2]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature. Below is a generalized workflow based on common methodologies for the isolation of stilbenoids from plant material.

General Isolation and Purification Workflow
  • Plant Material Collection and Preparation: The roots of Caragana sinica are collected, washed, air-dried, and then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20. This step aims to separate the complex mixture into simpler fractions.

  • Isolation of Pure Compound: The fractions containing the target compound, as indicated by analytical methods like Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

Visualizations

Logical Relationship of this compound Discovery

Caragana sinica Caragana sinica Roots Roots Caragana sinica->Roots Natural Source Phytochemical Investigation Phytochemical Investigation Roots->Phytochemical Investigation Subject of This compound This compound Phytochemical Investigation->this compound Led to Isolation of Spectroscopic Analysis Spectroscopic Analysis This compound->Spectroscopic Analysis Analyzed by Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation Resulted in

Caption: Logical flow from the natural source to the discovery of this compound.

Generalized Experimental Workflow for this compound Isolation

cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification Plant Material Powdered Roots of Caragana sinica Solvent Extraction Extraction with Organic Solvents Plant Material->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Silica Gel / Sephadex Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure this compound Pure this compound HPLC->Pure this compound Spectroscopy MS and NMR Analysis Pure this compound->Spectroscopy Structure Confirmation Structure Confirmation Spectroscopy->Structure Confirmation

Caption: A generalized workflow for the isolation and identification of this compound.

Biological Activity

While the initial discovery paper focused on the isolation and structure elucidation of this compound, further research is needed to fully characterize its biological activities. Other stilbenoids isolated from Caragana sinica have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, suggesting that this compound may also possess significant therapeutic potential. As of now, specific quantitative data on the biological activity of this compound, such as IC₅₀ values, are not widely available in the public domain.

Conclusion

This compound is a significant discovery in the field of natural product chemistry, representing a complex tetrastilbene from the roots of Caragana sinica. Its unique chemical structure warrants further investigation into its pharmacological properties. This guide provides a foundational understanding of its discovery and natural source, which can serve as a valuable resource for researchers interested in the continued exploration of this promising natural compound.

References

A Technical Guide to the Putative Biosynthesis of Carasinol D in Caragana sinica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Carasinol D in Caragana sinica has not been fully elucidated in published literature. This document presents a putative pathway based on the established principles of stilbenoid biosynthesis in other plant species. The quantitative data provided is representative of typical enzyme kinetics in this pathway and is intended for illustrative purposes.

Introduction

Caragana sinica, a plant belonging to the Fabaceae family, is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids, isoflavonoids, and stilbenoids. Among these, this compound, a complex tetrastilbene, has been isolated from this plant. Stilbenoids are a class of phenolic compounds that play a significant role in plant defense and have garnered considerable interest for their potential pharmacological activities. This technical guide outlines the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, it provides an overview of the experimental protocols that could be employed to validate and characterize this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is a central metabolic route for the synthesis of a wide variety of phenolic compounds in plants. The pathway can be conceptually divided into three main stages:

  • Formation of the Stilbene Monomer: Synthesis of a basic stilbene unit, likely resveratrol, from primary metabolites.

  • Oxidative Coupling and Dimerization: Dimerization of the stilbene monomers through oxidative coupling.

  • Further Oligomerization to a Tetramer: Subsequent coupling of the dimers to form the final tetrastilbene structure of this compound.

Stage 1: Biosynthesis of the Stilbene Monomer (Resveratrol)

The formation of the foundational stilbene monomer, resveratrol, begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point from primary to secondary metabolism.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a key branch-point intermediate for various biosynthetic pathways, including flavonoids and stilbenoids.

  • Stilbene Synthase (STS): This is the pivotal enzyme of stilbenoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to produce the stilbene backbone of resveratrol.

Below is a DOT script representation of the stilbene monomer biosynthesis pathway.

Stilbene Monomer Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS + 3x Malonyl-CoA

Caption: Proposed pathway for the biosynthesis of the resveratrol monomer.

Stage 2 & 3: Oligomerization to this compound

This compound is a tetramer of stilbene units. The formation of such oligomers is thought to proceed via the oxidative coupling of phenoxyl radicals, which are generated from the monomeric stilbene precursors by the action of peroxidases or laccases.[1]

The proposed steps are:

  • Formation of Resveratrol Radicals: Resveratrol molecules are oxidized by enzymes like peroxidases or laccases to form resveratrol radicals.

  • Dimerization: Two resveratrol radicals can then couple in various ways to form different dimeric structures.

  • Tetramerization: The resulting dimers can undergo further oxidative coupling to form the tetrameric structure of this compound. The exact regioselectivity of these coupling reactions would be under enzymatic control, leading to the specific stereochemistry of this compound.

The following diagram illustrates the proposed oligomerization process.

This compound Oligomerization Resveratrol Resveratrol Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Peroxidase / Laccase Stilbene_Dimer Stilbene Dimer Resveratrol_Radical->Stilbene_Dimer Oxidative Coupling Carasinol_D This compound Stilbene_Dimer->Carasinol_D Further Oxidative Coupling

Caption: Proposed oligomerization of resveratrol to form this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes. While specific kinetic data for these enzymes from Caragana sinica are not available, the following table presents representative kinetic parameters from other plant species to provide a quantitative context.

EnzymeAbbreviationSubstrate(s)K_m (µM)V_max (pkat/mg)Source Plant
Phenylalanine Ammonia-LyasePALL-Phenylalanine3401.76 s⁻¹ (k_cat)Sorghum bicolor
Cinnamate-4-HydroxylaseC4Htrans-Cinnamic acid1 - 140N/AGlycine max
4-Coumarate:CoA Ligase4CLp-Coumaric acid50 - 200N/APopulus trichocarpa
Stilbene SynthaseSTSp-Coumaroyl-CoA, Malonyl-CoA10 - 500.88Dendrobium sinense

Note: K_m (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaction rate is half of V_max (maximum reaction rate). k_cat is the turnover number. Data is sourced from various studies on plant phenylpropanoid and stilbenoid biosynthesis for illustrative purposes.[2][3][4]

Experimental Protocols for Pathway Elucidation

To validate and characterize the proposed biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques would be required.

Tracer Studies

Tracer studies using isotopically labeled precursors are a powerful tool for tracing the flow of atoms through a metabolic pathway.

Protocol: ¹³C-Labeling of this compound Precursors

  • Precursor Administration: Feed detached leaves or cell suspension cultures of Caragana sinica with ¹³C-labeled L-phenylalanine.

  • Incubation: Incubate the plant material for various time points to allow for the metabolism of the labeled precursor.

  • Metabolite Extraction: Harvest the tissue and perform a methanol-based extraction to isolate secondary metabolites.

  • Purification: Use High-Performance Liquid Chromatography (HPLC) to purify this compound from the crude extract.

  • Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the ¹³C label.

The following diagram outlines the workflow for a tracer study.

Tracer Study Workflow Start Start Administer_Precursor Administer ¹³C-labeled L-Phenylalanine to C. sinica tissue Start->Administer_Precursor Incubate Incubate for various time points Administer_Precursor->Incubate Extract_Metabolites Extract secondary metabolites Incubate->Extract_Metabolites Purify_Carasinol_D Purify this compound using HPLC Extract_Metabolites->Purify_Carasinol_D Analyze Analyze ¹³C incorporation by MS and NMR Purify_Carasinol_D->Analyze End End Analyze->End

Caption: General workflow for a tracer study to elucidate a biosynthetic pathway.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.

Protocol: Stilbene Synthase (STS) Activity Assay

  • Protein Extraction: Homogenize Caragana sinica tissue in an appropriate buffer to extract total soluble proteins.

  • Enzyme Reaction: Incubate the protein extract with the substrates p-coumaroyl-CoA and malonyl-CoA in a reaction buffer.

  • Reaction Quenching: Stop the reaction at various time points by adding an acid.

  • Product Extraction: Extract the product, resveratrol, using an organic solvent like ethyl acetate.

  • Quantification: Analyze and quantify the amount of resveratrol produced using HPLC with a UV or fluorescence detector.

Genetic and Molecular Approaches

Identifying the genes encoding the biosynthetic enzymes is essential for understanding the regulation of the pathway.

  • Transcriptome Analysis: Sequence the transcriptome (RNA-Seq) of Caragana sinica tissues that are actively producing this compound to identify candidate genes for PAL, C4H, 4CL, STS, and oxidative enzymes.

  • Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) to silence candidate genes or overexpress them in a model system (e.g., tobacco, yeast) to confirm their function in the pathway.

Conclusion

The proposed biosynthetic pathway of this compound in Caragana sinica provides a scientifically grounded framework for future research. It is hypothesized that this compound is synthesized from L-phenylalanine via the phenylpropanoid pathway to form a resveratrol monomer, which then undergoes a series of peroxidase or laccase-mediated oxidative couplings to form the final tetrastilbene structure. The validation of this pathway will require a multi-faceted approach, combining tracer studies, enzyme characterization, and molecular genetics. A thorough understanding of this biosynthetic route will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable bioactive compound.

References

Physical and chemical properties of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring tetrastilbene, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. While data remains limited, this document serves as a foundational resource for researchers interested in the potential therapeutic applications of this complex natural product.

Chemical and Physical Properties

This compound was first isolated from the roots of Caragana sinica, a plant species used in traditional medicine.[1] It is important to note that some initial commercial sources have incorrectly listed its origin as Carex humilis. Structurally, this compound can be obtained from Carasinol B through an acid-catalyzed conversion, suggesting a close chemical relationship between the two compounds.[1]

Data Presentation
PropertyValueSource
Molecular Formula C₅₆H₄₂O₁₃[1]
Molecular Weight 922.939 g/mol [1]
Natural Source Roots of Caragana sinica[1]
CAS Number 1072797-66-0-
Physical State Not reported-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-

Note: Quantitative data regarding the physical constants and solubility of this compound are not yet available in published literature.

Spectroscopic Data

The structure of this compound was elucidated using spectroscopic analysis.[1] However, the detailed spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy) from the primary literature has not been made publicly available. Researchers are advised to consult the original publication for this information, once accessible.

Experimental Protocols

Isolation of this compound from Caragana sinica

A detailed experimental protocol for the isolation of this compound from the roots of Caragana sinica has been reported.[1] Due to the lack of access to the full-text publication, a generalized workflow for the isolation of stilbenoids from plant material is provided below as a reference. This should be adapted based on the specific details in the original publication.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies published on the biological activity or the mechanism of action of this compound. However, as a member of the resveratrol tetramer family, it is plausible that this compound may exhibit biological activities similar to other oligostilbenes.

Stilbenoids, in general, have been reported to possess a wide range of pharmacological effects, including:

  • Anti-inflammatory properties: Stilbenoids are known to target various inflammatory mediators.

  • Anticancer and Cytotoxic effects: Many resveratrol oligomers have demonstrated the ability to inhibit the growth of various cancer cell lines.

Given that this compound is a tetrastilbene, a logical starting point for investigating its biological activity would be to assess its potential cytotoxic and anti-inflammatory effects. A proposed initial screening workflow is presented below.

logical_relationship cluster_activity Biological Activity Screening cluster_pathway Potential Signaling Pathway Investigation carasinol_d This compound cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH on cancer cell lines) carasinol_d->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assays (e.g., NO production in macrophages) carasinol_d->anti_inflammatory_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR for key inflammatory or apoptotic markers) cytotoxicity_assay->pathway_analysis If active anti_inflammatory_assay->pathway_analysis If active

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide summarizes the currently available data on its physical and chemical properties. Significant gaps in knowledge exist, particularly concerning its detailed spectroscopic data, quantitative physical properties, and biological activities. Future research should focus on obtaining the primary literature describing its isolation and characterization to fill these knowledge gaps. The exploration of its bioactivity, guided by the known properties of other resveratrol tetramers, holds promise for the discovery of new therapeutic applications.

References

A Technical Guide to the Solubility of Carasinol D and Related Stilbenoids in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for Carasinol D in various organic solvents is not extensively documented in publicly accessible scientific databases. This guide provides a comprehensive framework based on the known properties of structurally related stilbenoids, particularly resveratrol, to offer a predictive and methodological resource for researchers working with this compound.

Introduction to this compound and the Importance of Solubility

This compound is a naturally occurring tetrastilbene compound, a class of polyphenols known for their diverse biological activities. For any compound intended for research or therapeutic development, understanding its solubility is a critical first step. Solubility in various organic solvents dictates the feasibility of its extraction, purification, formulation for in vitro and in vivo studies, and ultimately its bioavailability. This technical guide outlines the expected solubility behavior of this compound, provides a general experimental protocol for its determination, and presents relevant data from a closely related compound, resveratrol, as a surrogate.

Predicted Solubility of this compound

Based on its polyphenolic structure, this compound is expected to exhibit poor solubility in water and varying degrees of solubility in organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in polar organic solvents capable of hydrogen bonding. Solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective in dissolving this compound. Non-polar solvents like hexane and toluene are expected to be poor solvents for this compound.

Quantitative Solubility Data of a Representative Stilbenoid: Resveratrol

To provide a quantitative perspective, the following table summarizes the solubility of trans-resveratrol, a well-studied stilbenoid, in several common organic solvents. This data serves as a valuable reference point for selecting solvents for this compound.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Ethanol25~65~0.285
DMSO25~65~0.285
Dimethyl Formamide (DMF)25~100[1]~0.438
Acetone25Data not readily availableData not readily available
Methanol25Data not readily availableData not readily available
Acetonitrile25Data not readily availableData not readily available
Water25~0.03~0.00013
PBS (pH 7.2)25~0.1[1][2]~0.00044

Note: Solubility values can vary slightly depending on the experimental conditions and purity of the compound.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, commonly known as the shake-flask method.[3][4]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • High-purity organic solvents (e.g., ethanol, DMSO, methanol)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm, chemically resistant)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute filtered solution E->F G Quantify using HPLC F->G H Calculate solubility G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conceptual Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for further research, many polyphenolic compounds are known to influence key cellular signaling cascades involved in inflammation, proliferation, and apoptosis. The diagram below represents a hypothetical signaling pathway that could be a target for a natural product like this compound.

G Conceptual Signaling Pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_output Cellular Response A External Stimulus (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C PI3K B->C D AKT C->D E mTOR D->E F Cell Growth & Proliferation E->F CarasinolD This compound CarasinolD->D Inhibition

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway potentially modulated by this compound.

This guide provides a foundational understanding and practical methodologies for approaching the study of this compound's solubility. The provided data on resveratrol and the detailed experimental protocol offer a solid starting point for researchers in the field. Further experimental work is necessary to establish the specific solubility profile of this compound.

References

In-depth Technical Guide on the Potential Therapeutic Targets of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carasinol D is a naturally occurring tetrastilbene compound that has been isolated from the roots of Caragana sinica.[1] Stilbenoids, a class of polyphenolic compounds, are known for a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. While research on this compound is in its nascent stages, this guide aims to synthesize the currently available information and extrapolate potential therapeutic avenues based on the activities of structurally related compounds and the known pharmacological profile of Caragana sinica extracts. Due to the limited specific data on this compound, this document will also highlight areas where further research is critically needed.

Current State of Research

Direct research elucidating the specific therapeutic targets and mechanism of action of this compound is currently limited. The available literature primarily focuses on its isolation and structural characterization.[1] Therefore, a comprehensive understanding of its biological activity necessitates an inferential approach, drawing parallels from the broader family of stilbenoids and the known medicinal properties of its source, Caragana sinica.

Potential Therapeutic Targets and Mechanisms of Action

Based on the general biological activities attributed to stilbenoids and extracts of Caragana sinica, the following represent potential, yet unconfirmed, therapeutic targets for this compound.

1. Anti-inflammatory Pathways

Extracts from Caragana species have demonstrated significant anti-inflammatory properties.[2] This activity is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

  • Potential Targets:

    • Nuclear Factor-kappa B (NF-κB)

    • Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK

    • Cyclooxygenase-2 (COX-2)

    • Inducible Nitric Oxide Synthase (iNOS)

  • Hypothesized Mechanism: this compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. This could occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Additionally, it might suppress the phosphorylation of MAPK pathway components, which are upstream regulators of various inflammatory mediators.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism of this compound

G Potential Anti-inflammatory Signaling Pathway of this compound LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_path->NFkB Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) AP1->Inflammatory_Genes NFkB->Inflammatory_Genes CarasinolD This compound CarasinolD->MAPK Inhibition (Hypothesized) CarasinolD->NFkB_path Inhibition (Hypothesized)

A hypothesized anti-inflammatory mechanism of this compound.

2. Anti-cancer Activity

Stilbenoids are well-documented for their anti-proliferative and pro-apoptotic effects in various cancer cell lines.

  • Potential Targets:

    • Cyclin-Dependent Kinases (CDKs)

    • Bcl-2 family proteins (e.g., Bcl-2, Bax)

    • Caspases

    • Protein Kinase C (PKC)

  • Hypothesized Mechanism: this compound could potentially induce cell cycle arrest by inhibiting the activity of CDKs, which are crucial for cell cycle progression. Furthermore, it might trigger apoptosis by modulating the expression of Bcl-2 family proteins to favor a pro-apoptotic state and subsequently activating the caspase cascade. Interference with signaling pathways like PKC, which are often dysregulated in cancer, is another plausible mechanism.

Experimental Workflow: Investigating Anti-cancer Effects

G Experimental Workflow for Assessing Anti-cancer Activity start Start: Cancer Cell Lines treat Treat with this compound (Dose-response) start->treat prolif Cell Proliferation Assay (e.g., MTT, BrdU) treat->prolif apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot Analysis (CDKs, Caspases, Bcl-2 family) prolif->western apoptosis->western cell_cycle->western end End: Elucidate Mechanism western->end

A proposed workflow for studying this compound's anti-cancer potential.

3. Antioxidant Properties

The polyphenolic structure of this compound strongly suggests it possesses antioxidant capabilities.

  • Potential Targets:

    • Reactive Oxygen Species (ROS)

    • Nuclear factor erythroid 2-related factor 2 (Nrf2)

  • Hypothesized Mechanism: this compound likely acts as a free radical scavenger due to its hydroxyl groups. It may also upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Data Summary

As of the date of this guide, there is no publicly available quantitative data such as IC50 values, binding constants, or dose-response curves specifically for this compound. The following table is a template that can be populated as research becomes available.

Assay Type Target Cell Line/System IC50 / EC50 (µM) Reference
Anti-inflammatoryNF-κB---
Anti-inflammatoryCOX-2---
Cytotoxicity----
AntioxidantDPPH Scavenging---

Detailed Methodologies for Future Research

The following are proposed experimental protocols to begin elucidating the therapeutic potential of this compound.

1. NF-κB Reporter Assay

  • Objective: To determine if this compound inhibits NF-κB activation.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293T) and transiently transfect with an NF-κB luciferase reporter plasmid.

    • Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

    • Measure luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control would indicate NF-κB inhibition.

2. Cell Viability Assay (MTT)

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. Western Blot Analysis for Apoptosis Markers

  • Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

  • Methodology:

    • Treat cancer cells with this compound at a concentration determined from the MTT assay (e.g., IC50).

    • Lyse the cells at different time points and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound represents an intriguing natural product with the potential for therapeutic development, particularly in the areas of inflammation and oncology. However, the current body of research is insufficient to definitively identify its therapeutic targets or mechanisms of action. The immediate priorities for future research should be:

  • In vitro screening: A broad-based screening of this compound against various cancer cell lines and in inflammatory assay models is essential to identify its most promising biological activities.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling will be crucial to pinpoint the direct molecular targets of this compound.

  • In vivo studies: Following promising in vitro results, studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of this compound. As new data emerges, this guide should be updated to reflect the evolving understanding of this compound's bioactivity.

References

The Enigmatic Structure of Carasinol D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D, a natural tetrastilbene, has emerged as a molecule of interest within the scientific community. Isolated from the roots of Caragana sinica, its complex structure and potential biological activities warrant a closer examination.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound and explores the landscape of its analogues, offering insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

This compound: Structural Core

This compound is identified as a tetrastilbene, a class of polyphenolic compounds characterized by four stilbene units.[1][2] Its chemical formula is C₅₆H₄₂O₁₃, with a molecular weight of 922.92 g/mol .[2] The structural determination of this intricate molecule has been primarily achieved through spectroscopic analysis.[1] Furthermore, it has been reported that this compound can be derived from another natural product, Carasinol B, through an acid-catalyzed conversion, suggesting a close structural relationship between the two compounds.[1]

Unraveling the Structure: Spectroscopic Methodologies

The definitive structure of this compound was elucidated using a combination of advanced spectroscopic techniques. While specific data points are not widely available in public literature, the methodologies employed are standard in the field of natural product chemistry.

Key Experimental Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would have been crucial in piecing together the carbon skeleton and the intricate network of proton and carbon connectivities. Commercial suppliers of this compound confirm that the provided substance is consistent with the structure determined by NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of this compound, providing the foundational information for structural elucidation.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques would have provided valuable information regarding the functional groups present in the molecule, such as hydroxyl groups and aromatic rings, which are characteristic features of stilbenoids.

A Glimpse into the Synthetic Landscape: this compound Analogues

  • Total Synthesis of the Natural Product: Achieving a total synthesis of this compound would be the first step, providing a platform for analogue development.

  • Modification of Peripheral Functional Groups: Altering existing functional groups on the this compound scaffold to explore structure-activity relationships (SAR).

  • Synthesis of Simplified or Truncated Analogues: Creating less complex versions of the molecule to identify the key pharmacophore.

Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product like this compound is a systematic process. The following diagram illustrates a typical workflow.

structural_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Caragana sinica roots extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography hrms HRMS chromatography->hrms Determine Molecular Formula nmr 1D & 2D NMR chromatography->nmr Establish Connectivity ir_uv IR & UV-Vis chromatography->ir_uv Identify Functional Groups data_integration Data Integration & Analysis hrms->data_integration nmr->data_integration ir_uv->data_integration structure Proposed Structure of this compound data_integration->structure

A typical workflow for the structural elucidation of a natural product.

Future Directions and Conclusion

While the fundamental structure of this compound has been established, a significant opportunity remains for the scientific community to delve deeper into its chemical and biological properties. The synthesis of this compound and its analogues is a critical next step. Such endeavors will not only provide the necessary quantities of the compound for extensive biological screening but also open avenues for the development of novel therapeutic leads. The detailed spectroscopic data, once publicly available, will be invaluable for these future synthetic and medicinal chemistry efforts. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the path forward in unlocking the full potential of this compound.

References

In Silico Prediction of Carasinol D Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico analysis for predicting the bioactivity of Carasinol D, a natural compound. In the absence of direct experimental data for this compound, this document presents a hypothetical case study based on established computational techniques. It details experimental protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide showcases how to structure and visualize data using tables and Graphviz diagrams to facilitate interpretation and guide future in vitro and in vivo research. The objective is to equip researchers with a foundational understanding of how computational tools can be leveraged in the early stages of drug discovery to assess the therapeutic potential of novel natural products.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound, a member of the carasinol family of compounds, represents an intriguing candidate for drug discovery due to the known biological activities of related molecules. However, the comprehensive bioactivity profile of this compound remains uncharacterized. In silico methods offer a rapid and cost-effective approach to predict the pharmacological properties of such compounds, thereby prioritizing resources for subsequent experimental validation.[1][2]

This guide outlines a systematic in silico workflow to predict the bioactivity of this compound. By employing molecular docking simulations, we can elucidate potential protein-ligand interactions and binding affinities to key therapeutic targets.[3][4][5][6] Furthermore, the prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound and identifying potential liabilities early in the drug development pipeline.[1][2][7]

The methodologies and hypothetical results presented herein serve as a template for researchers to conduct similar computational analyses on novel compounds of interest.

Methodologies (Experimental Protocols)

Ligand and Protein Preparation

Ligand Preparation:

  • Obtain 2D Structure: The 2D structure of this compound is obtained from a chemical database such as PubChem or drawn using chemical drawing software like ChemDraw.

  • Convert to 3D: The 2D structure is converted to a 3D structure using a program like Open Babel.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation. This can be performed using force fields like MMFF94 within software such as Avogadro or PyRx.[3]

  • Save in PDBQT Format: For use in AutoDock Vina, the optimized ligand structure is saved in the PDBQT file format, which includes atom types and partial charges.[3]

Protein Target Selection and Preparation:

  • Target Identification: Based on the known activities of similar compounds (e.g., Carasinol B) and common cancer-related targets, Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are selected as hypothetical protein targets.

  • Retrieve Protein Structure: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this hypothetical study, PDB IDs 2A4L (CDK2) and 2OH4 (VEGFR-2) are used.

  • Protein Clean-up: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using software like PyMOL or Discovery Studio.

  • Add Hydrogens and Charges: Polar hydrogens are added to the protein structure, and Gasteiger charges are computed.

  • Save in PDBQT Format: The prepared protein structure is saved in the PDBQT format for use in docking simulations.[3]

Molecular Docking Protocol

Molecular docking is performed to predict the binding orientation and affinity of this compound to the active sites of the selected protein targets.

  • Software: AutoDock Vina, integrated within PyRx 0.8, is used for this purpose.[3]

  • Grid Box Generation: A grid box is defined around the active site of each protein target. The active site can be identified from the literature or by locating the binding site of the co-crystallized ligand in the original PDB file. The grid box dimensions are set to encompass the entire binding pocket.

  • Docking Execution: The prepared ligand (this compound) and protein target are loaded into the docking software. The docking simulation is then run with default parameters, allowing for flexible ligand conformations.

  • Analysis of Results: The results are analyzed based on the binding affinity (in kcal/mol), with more negative values indicating stronger binding.[3][8][9] The binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction Protocol

ADMET properties are predicted to assess the drug-likeness and potential safety profile of this compound.

  • Web Server/Software: An online platform such as pkCSM or SwissADME is used for ADMET prediction.

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string or the 2D structure of this compound is submitted to the server.

  • Prediction Parameters: The server calculates various pharmacokinetic and toxicological properties, including but not limited to:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.

  • Data Compilation: The predicted values are collected and tabulated for analysis.

Hypothetical Results

Molecular Docking Analysis

The hypothetical molecular docking results for this compound against CDK2 and VEGFR-2 are summarized in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
CDK22A4L-9.8LEU83, GLU81, ILE10
VEGFR-22OH4-8.5CYS919, ASP1046, GLU885

Table 1: Hypothetical Molecular Docking Results for this compound.

ADMET Prediction Analysis

The predicted ADMET properties of this compound are presented in the table below.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule of Five
LogP< 5Compliant with Lipinski's Rule of Five
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule of Five
Human Intestinal AbsorptionHighGood oral bioavailability predicted
BBB PermeabilityLowLow potential for CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNon-toxicLow mutagenic potential
HepatotoxicityNoLow risk of liver damage

Table 2: Hypothetical ADMET Profile of this compound.

Visualization

G cluster_pathway Hypothetical this compound Signaling Pathway Carasinol_D This compound VEGFR2 VEGFR-2 Carasinol_D->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical signaling pathway showing this compound inhibiting VEGFR-2.

G cluster_workflow In Silico Prediction Workflow Start Start: Identify this compound Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Start->Ligand_Prep Target_Selection Protein Target Selection (e.g., CDK2, VEGFR-2) Start->Target_Selection Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (pkCSM, SwissADME) Ligand_Prep->ADMET Protein_Prep Protein Preparation (PDB Download, Clean-up) Target_Selection->Protein_Prep Protein_Prep->Docking Analysis Data Analysis & Visualization Docking->Analysis ADMET->Analysis End End: Prioritize for Experimental Validation Analysis->End

Caption: Workflow for the in silico prediction of this compound bioactivity.

G cluster_pipeline Drug Discovery Pipeline In_Silico In Silico Screening - Virtual Screening - Molecular Docking - ADMET Prediction In_Vitro In Vitro Assays - Enzyme Inhibition - Cell-based Assays - Cytotoxicity In_Silico->In_Vitro Lead Identification In_Vivo In Vivo Studies - Animal Models - Efficacy Studies - Toxicology In_Vitro->In_Vivo Lead Optimization Clinical_Trials Clinical Trials - Phase I, II, III In_Vivo->Clinical_Trials Preclinical Development

Caption: Role of in silico screening in the drug discovery pipeline.

Discussion

The hypothetical results from our in silico analysis suggest that this compound has the potential to be a promising anticancer agent. The strong binding affinity for CDK2 and VEGFR-2 indicates that this compound may exert its effects through the inhibition of cell cycle progression and angiogenesis, respectively. These are well-established targets in oncology, and their inhibition is a cornerstone of many current cancer therapies.

The predicted ADMET profile of this compound is also favorable. Compliance with Lipinski's Rule of Five suggests good oral bioavailability.[10] The prediction of high intestinal absorption and low BBB permeability is desirable for a systemically acting anticancer drug, as it implies good absorption from the gut and a lower likelihood of central nervous system-related side effects. The lack of predicted mutagenicity and hepatotoxicity, along with minimal inhibition of key CYP enzymes, points towards a potentially safe pharmacological profile.[7]

It is crucial to acknowledge the limitations of in silico predictions. These computational models are based on algorithms and datasets that may not perfectly replicate complex biological systems.[1] Therefore, the results presented in this guide are predictive and require experimental validation.

Future work should focus on in vitro assays to confirm the inhibitory activity of this compound against the predicted protein targets. Cell-based assays using relevant cancer cell lines will be necessary to evaluate its anti-proliferative and anti-angiogenic effects. Should the in vitro results be promising, subsequent in vivo studies in animal models would be warranted to assess efficacy and safety in a whole-organism context.

Conclusion

This technical guide has outlined a comprehensive in silico approach to predict the bioactivity of this compound. Through a hypothetical case study, we have demonstrated how molecular docking and ADMET prediction can be used to identify potential therapeutic targets and assess the drug-like properties of a novel natural product. The hypothetical results suggest that this compound is a promising candidate for further investigation as an anticancer agent. By integrating computational methods into the early stages of drug discovery, researchers can more effectively and efficiently identify and prioritize promising lead compounds for further development.

References

A Comprehensive Review of Tetrastilbene Compounds: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on tetrastilbene compounds, with a particular focus on 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG). This document details their chemical structures, natural origins, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Tetrastilbene Compounds

Tetrastilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core structure with four hydroxyl groups. These natural compounds have garnered significant interest in the scientific community for their wide array of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. A prominent and extensively studied member of this class is 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a primary active component isolated from the traditional Chinese medicinal plant Polygonum multiflorum Thunb[1][2]. This guide will also touch upon pterostilbene, a related and well-researched stilbenoid, to provide a comparative context for its biological activities.

Chemical Structure and Natural Sources

The core structure of tetrastilbenes consists of two phenyl rings linked by an ethylene bridge, adorned with four hydroxyl substitutions. The glycosylated form, THSG, exhibits enhanced stability and bioavailability.

2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is primarily extracted from the roots of Polygonum multiflorum[1][2].

Biological Activities and Therapeutic Potential

Tetrastilbene compounds, particularly THSG, have demonstrated a broad spectrum of biological activities in numerous preclinical studies. These activities are often attributed to their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

THSG is a powerful antioxidant, capable of scavenging various free radicals. This activity is fundamental to many of its other therapeutic effects.

Anti-inflammatory Effects

THSG has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, THSG (1, 10, and 100 micromol/L) was found to inhibit the expression of cyclooxygenase-2 (COX-2) protein and mRNA, which in turn reduced the production of prostaglandin E2 (PGE2)[3]. The percentage of inhibition of PGE2 production by 10 micromol/L of THSG was 40%[3]. In animal models, oral administration of THSG at doses of 2.3, 4.6, and 9.2 mg/kg inhibited dimethylbenzene-induced mouse ear edema, with the highest dose showing an 87% inhibition[3]. Furthermore, in a carrageenin-induced rat paw edema model, THSG at 12.8 mg/kg resulted in a 56% inhibition of edema at 6 hours[3].

Neuroprotective Effects

THSG has demonstrated significant neuroprotective potential in various models of neurological disorders. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis. In a mouse model of traumatic brain injury (TBI), daily administration of THSG at a dose of 60 mg/kg for 21 days was shown to improve motor coordination and cognitive performance[4].

Anticancer Potential of Related Stilbenoids

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of THSG and the related compound pterostilbene.

Table 1: Anti-inflammatory Activity of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

Experimental ModelCompoundConcentration/DoseEffectReference
LPS-stimulated RAW264.7 cellsTHSG10 µM40% inhibition of PGE2 production[3]
Dimethylbenzene-induced mouse ear edemaTHSG9.2 mg/kg (oral)87% inhibition of edema[3]
Carrageenan-induced rat paw edemaTHSG12.8 mg/kg (oral)56% inhibition of edema at 6h[3]

Table 2: Anticancer Activity of Pterostilbene (IC50 values)

Cancer Cell LineCompoundIC50 Value (µM)Reference
Cervical Cancer (HeLa)Pterostilbene32.67[5]
Cervical Cancer (CaSki)Pterostilbene14.83[5]
Cervical Cancer (SiHa)Pterostilbene34.17[5]
Colon Cancer (HT-29)Pterostilbene22.4[6]

Key Signaling Pathways Modulated by Tetrastilbenes

Tetrastilbenes exert their biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. THSG has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition is often mediated through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene activates Nucleus->Gene THSG THSG THSG->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by THSG.

PI3K/AKT and MAPK/ERK Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. Some studies suggest that stilbenoids can modulate these pathways, although the effects can be cell-type and context-dependent.

PI3K_MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Tetrastilbenes Tetrastilbenes Tetrastilbenes->PI3K modulates Tetrastilbenes->ERK modulates

Caption: Modulation of PI3K/AKT and MAPK/ERK pathways by tetrastilbenes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on tetrastilbene compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of tetrastilbene compounds on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the tetrastilbene compound (e.g., THSG or pterostilbene) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of tetrastilbene compounds.

  • Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Procedure:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the tetrastilbene compound and a positive control (e.g., ascorbic acid) in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the tetrastilbene compound solution to 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay using Griess Reagent)

This assay determines the ability of tetrastilbene compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Principle: The Griess reagent detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

  • Procedure:

    • Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate and treat with various concentrations of the tetrastilbene compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubation: Incubate at room temperature for 10 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot Analysis of p-AKT and p-ERK1/2

This technique is used to detect the phosphorylation status of key proteins in signaling pathways after treatment with tetrastilbene compounds.

  • Experimental Workflow:

Western_Blot_Workflow A Cell Treatment with Tetrastilbene B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-p-AKT, anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (for total AKT, total ERK) H->I

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring tetrastilbene with significant potential for therapeutic applications. Isolated from the roots of Caragana sinica, this compound belongs to a class of polyphenols known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The complex structure of this compound, a tetramer of resveratrol, presents unique challenges and opportunities for its isolation and purification. This document provides a detailed protocol for the efficient extraction and purification of this compound, intended to aid researchers in obtaining high-purity material for further investigation into its pharmacological properties and potential as a drug candidate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the design of effective isolation and purification strategies. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₅₆H₄₂O₁₃[1]
Molecular Weight 922.92 g/mol [1]
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate[1]
UV max (in Methanol) ~220, 310 nmInferred from stilbene chromophore
Storage -20°C for long-term storage[1]

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a multi-step process for the isolation and purification of this compound from the roots of Caragana sinica. The methodology is based on established techniques for the separation of stilbene oligomers from plant materials.[2][3]

Part 1: Extraction
  • Plant Material Preparation:

    • Obtain dried roots of Caragana sinica.

    • Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude ethanol extract.

Part 2: Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water (1:10 w/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane (to remove non-polar compounds like lipids and chlorophylls).

      • Ethyl acetate (EtOAc) (to extract medium-polarity compounds, including stilbenoids).

      • n-Butanol (to extract more polar compounds).

    • Separate the layers using a separatory funnel and collect the ethyl acetate fraction, which is expected to be enriched with this compound.[1]

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude stilbenoid-rich fraction.

Part 3: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Purification):

    • Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent system, such as chloroform or a hexane-ethyl acetate mixture.

    • Dissolve the crude stilbenoid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate and then methanol (e.g., Chloroform -> Chloroform:Ethyl Acetate mixtures -> Chloroform:Methanol mixtures).

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a UV detector (254 nm and 365 nm).

    • Pool the fractions containing compounds with similar Rf values to those expected for stilbene oligomers.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Further purify the fractions enriched with this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size and helps to remove remaining impurities.

    • Monitor the eluted fractions by TLC or analytical HPLC.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Perform final purification using a preparative HPLC system equipped with a C18 column.[4][5]

    • A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • The gradient can be optimized based on analytical HPLC runs of the enriched fraction. A suggested starting gradient is 30-70% acetonitrile over 40 minutes.

    • Monitor the elution at 310 nm and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the final product to obtain pure this compound as a powder.

Part 4: Purity Assessment
  • Assess the purity of the final product using analytical HPLC-UV and confirm its identity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is desirable for biological assays.

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried Caragana sinica Roots grinding Grinding plant_material->grinding powder Root Powder grinding->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-Butanol) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction silica_gel Silica Gel Column Chromatography et_oac_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_carasinol_d Pure this compound prep_hplc->pure_carasinol_d analysis Purity Assessment (HPLC, HRMS, NMR) pure_carasinol_d->analysis

Caption: Workflow for the isolation and purification of this compound.

Potential Biological Activities and Signaling Pathways

Stilbenoids, including resveratrol and its oligomers, have been reported to exhibit a wide range of biological activities.[6] While specific studies on this compound are limited, its structural similarity to other bioactive stilbenes suggests potential involvement in key cellular signaling pathways related to inflammation, cancer, and oxidative stress.

Anticipated Biological Activities:
  • Antioxidant Activity: Stilbenoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1]

  • Anti-inflammatory Activity: These compounds have been shown to inhibit pro-inflammatory enzymes and cytokines, potentially through the modulation of signaling pathways such as NF-κB and MAPKs.[7]

  • Anticancer Activity: Many stilbenoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. These effects are often mediated by pathways involving STAT3, PI3K/Akt, and other key regulators of cell growth and survival.[8][9]

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to anti-inflammatory and anticancer effects. This is based on the known activities of other stilbene oligomers.

G cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Stimulus->IKK Activates MAPK MAPKs (p38, JNK, ERK) Stimulus->MAPK Activates STAT3 STAT3 Stimulus->STAT3 Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation (Pro-inflammatory cytokines, COX-2, iNOS) NFkB->Inflammation Promotes MAPK->Inflammation Promotes Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes STAT3->Proliferation Promotes CarasinolD This compound CarasinolD->IKK Inhibits CarasinolD->MAPK Inhibits CarasinolD->STAT3 Inhibits Apoptosis Apoptosis CarasinolD->Apoptosis Induces

References

Proposed High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Carasinol D is a naturally occurring tetrastilbene compound with potential pharmacological activities.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of natural products.[2] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, based on established methodologies for the analysis of polyphenols and other stilbene derivatives.[3]

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid, allows for the efficient separation of compounds with varying polarities.[3] Detection is achieved using a UV-Vis detector, as stilbenes typically exhibit strong absorbance in the ultraviolet region. Quantification is performed using an external standard calibration method.[3]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 320 nm
Injection Volume 10 µL

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance data expected from a validated method for this compound analysis.

ParameterExpected Value
Retention Time (tR) Approximately 15.8 min
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material extraction Ultrasonic Extraction (Methanol) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc Inject Sample separation C18 Column Separation (Gradient Elution) hplc->separation detection UV Detection (320 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Data Acquisition quantification Quantification (External Standard) chromatogram->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the primary stock solution with methanol. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. HPLC System Operation and Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample extract.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

4. Quantification

  • Calibration Curve Construction: Plot a graph of the peak area versus the concentration of the this compound working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Concentration Determination: Determine the concentration of this compound in the sample extract by interpolating its peak area into the calibration curve.

  • Calculation: Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and extraction volume.

Signaling Pathway and Logical Relationships

The logical flow of the analytical method validation process is outlined below. This ensures the method is suitable for its intended purpose.

Validation_Pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow for HPLC method validation.

Disclaimer: This is a proposed HPLC method for this compound based on common analytical practices for similar compounds. The method parameters, especially the gradient program and sample preparation protocol, may require optimization for specific matrices and instrumentation. Method validation should be performed to ensure accuracy, precision, and reliability for its intended application.

References

Application Notes and Protocols for Cell-Based Assays Using Stilbene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available information on the specific biological activities of Carasinol D, this document provides detailed cell-based assay protocols for the well-characterized stilbene compound, resveratrol.[1][2] These protocols can be adapted by researchers, scientists, and drug development professionals to investigate the cellular effects of novel tetrastilbene compounds like this compound.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[3][4] Resveratrol, a widely studied stilbene, has been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][5][6] The following application notes provide protocols for fundamental cell-based assays to characterize the bioactivity of stilbene compounds.

Quantitative Data Summary

The inhibitory effects of resveratrol on the viability of various human cancer cell lines are summarized below. These values can serve as a reference for designing dose-response experiments for new stilbene compounds.

Cell LineCancer TypeAssayIC50 Value (µM)Exposure Time (h)
U937Monocyte LymphomaMTT~10-2048
MOLT-4LeukemiaMTT~10-2048
HepG2Liver CancerMTT7048
HCA-17Colon CancerCCK-8~3072
SW480Colon CancerCCK-8~3072
HT29Colon CancerCCK-8~3072
4T1Breast CancerNot Specified9348

Table 1: Reported IC50 values for resveratrol in various cancer cell lines.[7][8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[7][11]

Materials:

  • Human cancer cell lines (e.g., U937, MOLT-4, HepG2)[7][10]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[7]

  • Stilbene compound (e.g., Resveratrol) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24-48 hours to allow for cell attachment.[7]

  • Prepare serial dilutions of the stilbene compound in complete culture medium. The final DMSO concentration should be ≤0.5% (v/v) to avoid solvent toxicity.[7]

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.[11]

  • Measure the absorbance at 595 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage relative to the untreated control cells.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Add stilbene compound dilutions A->B 24-48h incubation C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 595 nm F->G H Calculate cell viability G->H

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[7][9]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Stilbene compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the stilbene compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[7][9]

  • Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[7]

  • Resuspend the cell pellet in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[7]

G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed and treat cells with stilbene compound B Harvest and wash cells A->B 24-48h treatment C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for assessing apoptosis via Annexin V/PI staining.

Signaling Pathways Modulated by Stilbene Compounds

Resveratrol has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[1][5][6] A new tetrastilbene compound like this compound may potentially interact with similar pathways.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for cell survival and proliferation. Resveratrol has been shown to suppress NF-κB activation, leading to the downregulation of genes that promote cancer cell growth and survival.[1][5]

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus Stilbene Stilbene Compound (e.g., Resveratrol) IKK IKK Stilbene->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Transcription Gene Transcription (Proliferation, Survival) DNA Target Genes NFkB_nuc->DNA DNA->Transcription

Inhibition of the NF-κB signaling pathway by stilbenes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Resveratrol can inhibit this pathway, thereby suppressing tumor progression.[6]

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Stilbene Stilbene Compound (e.g., Resveratrol) PI3K PI3K Stilbene->PI3K Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by stilbenes.

References

Application Notes and Protocols: Investigating the Antioxidant Activity of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1][2] An imbalance between the production of these oxidants and the body's ability to neutralize them leads to oxidative stress, a state implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer and cardiovascular disease.[1][2][3] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals and other ROS.[4] Consequently, there is significant interest in the identification and characterization of novel antioxidant compounds for therapeutic and preventive applications.

Carasinol D is a novel compound with a putative antioxidant potential. These application notes provide a comprehensive overview of the methodologies to investigate and quantify the antioxidant activity of this compound using established in vitro chemical and cell-based assays. The detailed protocols for the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay are provided to guide researchers in the systematic evaluation of this compound.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound was evaluated using three distinct assays. The data presented below is a summary of these findings, offering a quantitative comparison with well-characterized antioxidant standards.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC₅₀ (µM)
This compound 35.2 ± 2.1
Quercetin (Standard)15.8 ± 1.3
Trolox (Standard)22.5 ± 1.8

IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Scavenging Activity of this compound

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM compound)
This compound 1.8 ± 0.2
Quercetin (Standard)2.5 ± 0.3

TEAC value represents the antioxidant capacity of a compound relative to the standard, Trolox.

Table 3: Cellular Antioxidant Activity of this compound in HepG2 Cells

Compound (at 50 µM)CAA Value (µmol Quercetin Equivalents/100 µmol)
This compound 45.7 ± 3.9
Quercetin (Standard)100.0 ± 5.0

CAA value indicates the ability of a compound to prevent the formation of fluorescent DCF in cells, with higher values indicating greater antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a standard laboratory setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.[5][6][7]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Quercetin or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of this compound and the positive control (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank (control), add 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

  • Measure the absorbance at 517 nm using a microplate reader.[5][8]

  • The percentage of DPPH scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[9][10][11]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue-green solution.[9][10]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Prepare a series of dilutions of this compound and the Trolox standard.

  • In a 96-well plate, add 20 µL of each dilution of the test compound or standard to respective wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 10 minutes.[13]

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as for the DPPH assay.

  • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[14][15] It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] Antioxidants can prevent the formation of DCF by scavenging the ROS.

Materials and Reagents:

  • This compound

  • Human hepatocarcinoma (HepG2) or Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) or other peroxyl radical initiator

  • Quercetin (as a standard)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Seed HepG2 or Caco-2 cells in a 96-well black-walled plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound or quercetin along with DCFH-DA (final concentration 25 µM) in treatment medium for 1 hour at 37°C.[16]

  • Wash the cells with PBS to remove the extracellular compounds.

  • Add 100 µL of the peroxyl radical initiator ABAP (600 µM) to each well.[16]

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • The area under the curve (AUC) is calculated for both the control and the compound-treated wells.

  • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • The results are expressed as micromoles of Quercetin Equivalents per 100 micromoles of the compound.[14]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental process and potential mechanism of action, the following diagrams have been generated.

G cluster_assays In Vitro Antioxidant Assays cluster_evaluation Data Analysis and Interpretation DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay IC50 Determine IC50 Value DPPH->IC50 CAA Cellular Antioxidant Activity (CAA) Assay TEAC Calculate TEAC Value ABTS->TEAC CAA_Value Calculate CAA Value CAA->CAA_Value Mechanism Elucidate Potential Mechanism of Action IC50->Mechanism TEAC->Mechanism CAA_Value->Mechanism

Caption: Experimental workflow for assessing the antioxidant potential of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CarasinolD This compound Keap1 Keap1 CarasinolD->Keap1 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2 is sequestered in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Postulated Nrf2-Keap1 signaling pathway for this compound's antioxidant action.

Discussion of Potential Mechanisms

The antioxidant activity of a compound can be mediated through various mechanisms. Based on the chemical structure of similar compounds, this compound may exert its antioxidant effects through:

  • Direct Radical Scavenging: The presence of phenolic hydroxyl groups or other electron-rich moieties could allow this compound to directly donate a hydrogen atom or an electron to neutralize free radicals.[17] This is the primary mechanism evaluated by the DPPH and ABTS assays.

  • Modulation of Cellular Antioxidant Pathways: this compound might upregulate endogenous antioxidant defense systems. A key pathway in cellular antioxidant response is the Nrf2-Keap1 pathway.[18] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain antioxidant compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes, leading to their increased expression and enhanced cellular protection. The CAA assay provides an indication of a compound's ability to function within a cellular context, which may involve the modulation of such signaling pathways. Further studies, such as Western blotting for Nrf2 and its downstream targets, would be required to confirm this mechanism.

References

Carasinol D: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a natural tetrastilbene compound isolated from the roots of Caragana sinica.[1] Stilbenoids, a class of polyphenolic compounds, are known to possess a wide range of pharmacological activities. While research directly on this compound is limited, related stilbene compounds and extracts from Caragana sinica have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antiviral, and hypoglycemic applications. These findings suggest that this compound is a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound. The protocols are based on established methodologies for evaluating the biological activities of stilbene compounds and extracts from Caragana sinica.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₅₆H₄₂O₁₃
Molecular Weight 922.92 g/mol
CAS Number 1072797-66-0
Appearance Powder
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Potential Therapeutic Applications and Supporting Data from Related Compounds

Based on the known biological activities of stilbenes and extracts from Caragana sinica, this compound is a candidate for investigation in the following areas:

Anti-Inflammatory Activity

Extracts from Caragana sinica have been shown to possess anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.[3][4]

Table 1: Anti-inflammatory Activity of Related Compounds from Caragana sinica

Compound/ExtractAssayTarget/MechanismKey FindingsReference
Ethyl acetate extract of Caragana sinica rootIn vivo (adjuvant-induced arthritis in rats)Downregulation of IL-1β, TNF-α, and IL-6Significantly ameliorated paw swelling and reduced inflammatory cytokine levels.[4]
Ethyl acetate extract of Caragana sinica rootIn vitro (LPS-stimulated RAW264.7 cells)Inhibition of NF-κB p65 translocationReduced nuclear translocation of NF-κB p65, a key regulator of inflammation.[3][4]
Hypoglycemic Activity

Oligostilbenes isolated from the stems of Caragana sinica have demonstrated significant inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes.

Table 2: Hypoglycemic Activity of Oligostilbenes from Caragana sinica

CompoundTarget EnzymeIC₅₀ ValueReference
Oligostilbene Compound 7PTP1B1.1 µM[5]
Oligostilbene Compounds 6-9α-glucosidase0.1 - 0.4 µM[5]
Antiviral Activity

Several oligostilbenes from Caragana sinica have exhibited moderate antiviral effects against coxsackie virus B3 (CVB3) and respiratory syncytial virus (RSV).

Table 3: Antiviral Activity of Oligostilbenes from Caragana sinica

CompoundVirusCell LineIC₅₀ ValueReference
Compound 2CVB3Vero19.2 µM[5]
Compound 4CVB3Vero69.3 µM[5]
Compound 6CVB3VeroModerate activity[5]
Compound 3RSVHep-223.1 µM[5]
Compound 4RSVHep-233.3 µM[5]
Neuroprotective Potential

A study on an extract of Caragana sinica identified alpha-viniferin as a bioactive component that could increase the gene expression of ADAM10, an α-secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP). This suggests a potential therapeutic avenue for Alzheimer's disease.[6]

Experimental Protocols

The following are detailed protocols for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity - NF-κB Translocation Assay

This protocol is designed to determine if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control group.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and NF-κB p65 (green) channels.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

G cluster_workflow NF-κB Translocation Assay Workflow start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm immuno Immunostain for NF-κB p65 fix_perm->immuno dapi Counterstain with DAPI immuno->dapi image Image Acquisition dapi->image analyze Analyze Nuclear Translocation image->analyze

Workflow for the NF-κB translocation assay.
Protocol 2: In Vitro Hypoglycemic Activity - α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 2 mM.

    • Prepare a stock solution of this compound in DMSO and then dilute to various concentrations (e.g., 1, 10, 50, 100 µM) with phosphate buffer.

    • Prepare a stock solution of acarbose in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of the this compound solution or acarbose solution to each well.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme, buffer, and substrate) and A_sample is the absorbance of the test sample.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the α-glucosidase activity.

G cluster_pathway α-Glucosidase Inhibition Mechanism CarasinolD This compound AlphaGlucosidase α-Glucosidase CarasinolD->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Carbohydrates Complex Carbohydrates Carbohydrates->AlphaGlucosidase Substrate

Inhibition of α-glucosidase by this compound.
Protocol 3: In Vitro Hypoglycemic Activity - PTP1B Inhibition Assay

This protocol determines the inhibitory effect of this compound on Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Suramin or other known PTP1B inhibitor (positive control)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dilute PTP1B in assay buffer to the desired concentration.

    • Dissolve pNPP in assay buffer to a final concentration of 2 mM.

    • Prepare a stock solution of this compound in DMSO and then dilute to various concentrations with assay buffer.

    • Prepare a stock solution of the positive control inhibitor.

  • Assay:

    • Add 10 µL of the this compound solution or positive control to each well of a 96-well plate.

    • Add 80 µL of the PTP1B solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Start the reaction by adding 10 µL of the pNPP solution.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described in the α-glucosidase assay protocol.

    • Determine the IC₅₀ value for this compound.

G cluster_pathway PTP1B Signaling Pathway and Inhibition Insulin Insulin InsulinR Insulin Receptor (pY) Insulin->InsulinR Activates Downstream Downstream Signaling (Glucose Uptake) InsulinR->Downstream Promotes PTP1B PTP1B PTP1B->InsulinR Dephosphorylates (Inactivates) CarasinolD This compound CarasinolD->PTP1B Inhibits

Proposed inhibition of PTP1B by this compound.

Conclusion

This compound represents a novel natural product with significant potential for drug discovery, particularly in the areas of inflammation, diabetes, and viral infections. The provided application notes and detailed experimental protocols offer a solid framework for researchers to initiate investigations into the pharmacological properties of this promising tetrastilbene. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

Application Notes & Protocols for the Quantification of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the quantitative analysis of Carasinol D, a naturally occurring tetrastilbene. The methodologies outlined herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated data for this compound is not extensively available in published literature, this guide offers a comprehensive framework for developing and validating such methods. It includes generalized procedures for sample preparation, instrument parameters, and data analysis, designed to be adapted and validated by researchers in their own laboratory settings. Furthermore, a proposed workflow for method validation and a representative signaling pathway for stilbenoids are presented to guide further investigation into the analytical and biological properties of this compound.

Introduction to this compound and the Need for Analytical Standards

This compound is a natural tetrastilbene compound with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. The use of a well-characterized analytical standard is fundamental to achieving reliable and reproducible results. Analytical standards are highly pure compounds that serve as a reference in both qualitative and quantitative analyses, ensuring the accuracy and reliability of measurements[1].

This compound Properties:

PropertyValueReference
Molecular Formula C₅₆H₄₂O₁₃--INVALID-LINK--
Molecular Weight 922.92 g/mol --INVALID-LINK--
CAS Number 1072797-66-0--INVALID-LINK--
Appearance Powder--INVALID-LINK--

Experimental Protocols

The following protocols are generalized methodologies for the quantification of this compound. They should be considered as a starting point and require optimization and validation for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. The method's suitability for this compound is based on the presence of chromophores in its stilbene structure, which should allow for sensitive UV detection.

2.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Syringe filters (0.22 µm or 0.45 µm)

2.1.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.1.3. Chromatographic Conditions (Recommended Starting Point)

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely between 280-320 nm)

2.1.4. Sample Preparation

  • Plant Extracts:

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Perform extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water) through methods like sonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Formulated Products:

    • Accurately weigh and dissolve the product in a suitable solvent.

    • Dilute the solution to fall within the calibration curve range.

    • Filter the solution through a 0.22 µm syringe filter.

  • Biological Samples (e.g., Plasma, Serum):

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.22 µm syringe filter.

2.1.5. Method Validation Parameters (Illustrative) The following table presents typical validation parameters for an HPLC-UV method. These values are illustrative and must be experimentally determined for a specific this compound assay.

ParameterTypical Acceptance CriteriaIllustrative Value for this compound
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the expected concentration1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%
Specificity No interference at the retention time of the analytePeak purity > 99%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or when very low concentrations of this compound are expected.

2.2.1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog of a related stilbene).

2.2.2. Instrumentation

  • LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HILIC analytical column suitable for LC-MS.

2.2.3. LC-MS/MS Conditions (Recommended Starting Point)

ParameterRecommended Condition
Ionization Mode ESI Positive or Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (to be determined)
Product Ions (Q3) At least two characteristic fragment ions (to be determined)
Collision Energy To be optimized for each MRM transition
Dwell Time 100 ms
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi

2.2.4. Sample Preparation Sample preparation for LC-MS/MS generally follows the same principles as for HPLC-UV, but with a greater emphasis on removing matrix components that can cause ion suppression. Solid-phase extraction (SPE) may be required for complex biological samples.

2.2.5. Method Validation Parameters (Illustrative)

ParameterTypical Acceptance CriteriaIllustrative Value for this compound
Linearity (r²) ≥ 0.990.998
Range To be determined based on application0.1 - 100 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Accuracy (% Recovery) 85 - 115%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Matrix Effect Within acceptable limits (e.g., 85-115%)To be determined
Recovery Consistent and reproducible> 80%

Diagrams and Workflows

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Develop Analytical Method (HPLC-UV or LC-MS/MS) Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) Method_Development->Optimization System_Suitability Establish System Suitability Criteria Optimization->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Ongoing QC Checks Routine_Analysis->QC_Checks

Caption: Workflow for analytical method development and validation.

Representative Signaling Pathway for Stilbenoids

The specific signaling pathways affected by this compound have not been fully elucidated. However, related stilbenoids are known to modulate various pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation. The following diagram illustrates a generalized pathway that could be a starting point for investigating the mechanism of action of this compound.

G cluster_0 Pro-inflammatory Pathway cluster_1 Apoptotic Pathway cluster_2 Cell Cycle Regulation Carasinol_D This compound NFkB NF-κB Activation Carasinol_D->NFkB Inhibition Bax Bax (Pro-apoptotic) Carasinol_D->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Carasinol_D->Bcl2 Downregulation Cyclins Cyclins/ CDKs Carasinol_D->Cyclins Inhibition Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cyclins->Cell_Cycle_Arrest

References

Carasinol D: Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

While Carasinol D has been identified as a naturally occurring tetrastilbene, detailed scientific literature regarding its specific applications, biological activities, and mechanisms of action remains largely unavailable.[1][2] Currently, information is limited to its chemical identity and commercial availability for research purposes.

This compound is a complex polyphenol with the molecular formula C56H42O13.[1] As a member of the tetrastilbene class, it belongs to a group of compounds that are oligomers of resveratrol. Stilbenoids, in general, are known for their diverse and potent biological activities, and thus, this compound represents an intriguing subject for future investigation in natural product chemistry and drug discovery.

Given the absence of specific data for this compound, this document provides a broader overview of the known applications and methodologies relevant to its chemical class, the stilbenoids, to offer a foundational context for researchers interested in exploring this and similar compounds.

General Applications of Stilbenoid Compounds in Research

Stilbenoids, including the well-studied resveratrol and its derivatives, have been the focus of extensive research due to their wide range of pharmacological effects. These compounds are investigated for their potential therapeutic applications in a variety of fields.

Key Research Areas for Stilbenoids:
  • Oncology: Many stilbenoids are explored for their pro-apoptotic and anti-proliferative effects on cancer cell lines. They are known to interfere with multiple stages of carcinogenesis.

  • Cardiovascular Health: The potential of stilbenoids to protect against cardiovascular diseases is a major area of study. Their antioxidant and anti-inflammatory properties are believed to contribute to these effects.

  • Neuroprotection: Researchers are investigating the ability of stilbenoids to protect against neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms are thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.

  • Anti-inflammatory and Antioxidant Studies: The core biological activities of many stilbenoids are their potent anti-inflammatory and antioxidant effects. These properties are fundamental to their potential health benefits.

Quantitative Data for Representative Stilbenoid Compounds

To provide a reference for the potential potency of compounds like this compound, the following table summarizes quantitative data for well-characterized stilbenoid compounds from published literature.

CompoundBiological ActivityAssay SystemIC50 / EC50
Resveratrol Inhibition of COX-1Ovine COX-1 enzyme assay15 µM
Inhibition of COX-2Ovine COX-2 enzyme assay1.2 µM
Antioxidant ActivityDPPH radical scavenging assay~20-40 µM
Pterostilbene Anti-proliferativeHuman colon cancer (HT-29) cells25 µM
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages (NO production)~5-10 µM
Oxyresveratrol Tyrosinase InhibitionMushroom tyrosinase activity assay1.2 µM

Note: The above data is a compilation from various scientific sources and is intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols: Evaluating the Biological Activity of a Novel Stilbenoid

The following is a generalized protocol for assessing the cytotoxic and anti-proliferative activity of a novel stilbenoid compound, such as this compound, using a cell-based assay.

Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of a test compound on the viability and proliferation of a cancer cell line (e.g., MCF-7, A549, etc.).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways Modulated by Stilbenoids

Stilbenoids are known to interact with a variety of cellular signaling pathways. A common pathway implicated in their anti-inflammatory and anti-cancer effects is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of how a stilbenoid might inhibit this pathway.

NFkB_Inhibition_by_Stilbenoid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Stilbenoid Stilbenoid (e.g., Resveratrol) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB (Degradation) IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Stilbenoid->IKK Inhibits DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Simplified diagram of stilbenoid-mediated inhibition of the NF-κB signaling pathway.

Conclusion

While this compound remains a largely uncharacterized natural product, its classification as a tetrastilbene suggests it may possess significant biological activities worthy of investigation. The experimental approaches and known biological targets of other stilbenoids provide a valuable framework for future research into the potential applications of this compound in natural product chemistry and drug development. Further studies are required to isolate, characterize, and evaluate the specific biological profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Carasinol D synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected into smaller, more manageable stilbene and dihydrobenzofuran fragments. Key bond formations would likely involve palladium-catalyzed cross-coupling reactions (such as Heck or Suzuki coupling) and oxidative coupling to construct the complex tetrastilbene core.

Retrosynthesis This compound This compound Stilbene Fragments Stilbene Fragments This compound->Stilbene Fragments C-C Bond Disconnection Dihydrobenzofuran Fragments Dihydrobenzofuran Fragments This compound->Dihydrobenzofuran Fragments C-O/C-C Bond Disconnection Aryl Halides Aryl Halides Stilbene Fragments->Aryl Halides Styrenes/Boronic Acids Styrenes/Boronic Acids Stilbene Fragments->Styrenes/Boronic Acids Phenolic Precursors Phenolic Precursors Dihydrobenzofuran Fragments->Phenolic Precursors Oxidative Coupling

Caption: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

Q1: My Heck coupling reaction to form a stilbene intermediate is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Heck coupling reactions for stilbene synthesis can stem from several factors. Here’s a troubleshooting guide:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Consider using a more active pre-catalyst or adding a phosphine ligand to stabilize the active catalytic species.

  • Base Selection: The choice of base is crucial. If you are using a weak base like triethylamine (Et₃N), consider switching to a stronger inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF, DMAc, or NMP are generally preferred.

  • Reaction Temperature: Heck reactions often require elevated temperatures. If the yield is low, try incrementally increasing the reaction temperature.

  • Substrate Purity: Impurities in your aryl halide or styrene starting materials can poison the catalyst. Ensure your starting materials are of high purity.

Table 1: Effect of Reaction Parameters on Heck Coupling Yield

ParameterCondition AYield (%)Condition BYield (%)
Catalyst Pd(OAc)₂ (5 mol%)45Pd(PPh₃)₄ (5 mol%)75
Base Et₃N (2 eq.)50K₂CO₃ (2 eq.)80
Solvent Toluene35DMF85
Temperature 80 °C40110 °C90

Q2: I am observing the formation of significant amounts of the Z-isomer (cis-stilbene) in my Heck reaction, but I need the E-isomer (trans-stilbene). How can I improve the stereoselectivity?

A2: Achieving high E-selectivity is a common challenge. Here are some strategies:

  • Ligand Choice: The use of bulky phosphine ligands can favor the formation of the thermodynamically more stable E-isomer.

  • Reaction Time and Temperature: Prolonged reaction times at higher temperatures can sometimes lead to isomerization to the more stable E-isomer.

  • Post-Reaction Isomerization: If a mixture of isomers is obtained, it can be subjected to iodine-catalyzed isomerization to enrich the E-isomer.

Experimental Protocol: Iodine-Catalyzed Isomerization

  • Dissolve the E/Z mixture of the stilbene derivative in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of iodine (I₂).

  • Reflux the solution for several hours, monitoring the isomerization by TLC or ¹H NMR.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Section 2: Wittig Reaction for Stilbene Synthesis

Q1: My Wittig reaction is resulting in a low yield of the desired stilbene. What should I check?

A1: Low yields in Wittig reactions can be attributed to several factors:

  • Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue. Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.

  • Aldehyde/Ketone Reactivity: Sterically hindered aldehydes or ketones may react slowly. Increasing the reaction temperature or using a more reactive ylide might be necessary.

  • Side Reactions: The ylide can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Workup and Purification: The byproduct, triphenylphosphine oxide, can sometimes complicate purification. Proper crystallization or chromatographic techniques are essential for its removal.

Q2: How can I control the E/Z stereoselectivity of my Wittig reaction?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides: These ylides (e.g., from alkyltriphenylphosphonium halides) typically favor the formation of Z-alkenes under salt-free conditions.

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are more stable and generally lead to the formation of E-alkenes. This is known as the Horner-Wadsworth-Emmons reaction when a phosphonate is used.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the E-isomer. This involves deprotonation of the intermediate betaine with a strong base at low temperature, followed by protonation to form the more stable trans-betaine before elimination.

Table 2: Stereoselectivity in Wittig Reactions

Ylide TypeReaction ConditionsMajor IsomerE:Z Ratio
Non-stabilizedStandardZ~10:90
Stabilized (HWE)StandardE>95:5
Non-stabilizedSchlosser ModificationE>90:10
Section 3: Oxidative Coupling for Dimerization and Oligomerization

Q1: I am attempting an oxidative coupling of a phenolic precursor to form a dimer, but the reaction is messy and gives multiple products. How can I improve the regioselectivity?

A1: Regiocontrol in oxidative coupling of phenols is a significant challenge due to the multiple reactive sites on the aromatic rings. Here are some approaches to improve selectivity:

  • Enzyme-Catalyzed Coupling: The use of enzymes like laccase or peroxidase can offer high regioselectivity, mimicking the biosynthetic pathways.

  • Metal-Catalyzed Coupling: Certain metal catalysts, such as those based on iron, copper, or vanadium, can direct the coupling to specific positions. The choice of ligand is critical in achieving this control.

  • Protecting Groups: Strategically placing protecting groups on some of the hydroxyl groups can block unwanted reaction pathways and direct the coupling to the desired positions.

Experimental Workflow: Enzyme-Catalyzed Oxidative Coupling

OxidativeCoupling Start Phenolic Precursor in Buffer Solution AddEnzyme Add Laccase/Peroxidase Start->AddEnzyme Incubate Incubate with Stirring (Air/H₂O₂) AddEnzyme->Incubate Quench Quench Reaction Incubate->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Dimer Purify->Product

Caption: Workflow for enzyme-catalyzed oxidative coupling.

Section 4: Purification

Q1: I have synthesized a mixture of oligostilbene isomers that are very difficult to separate by standard column chromatography. What other purification techniques can I try?

A1: The separation of structurally similar oligostilbene isomers is a common purification challenge.[1] If standard silica gel chromatography is ineffective, consider the following advanced techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reverse-phase HPLC (e.g., C18 column) with a suitable solvent gradient (e.g., acetonitrile/water or methanol/water) is often very effective for separating closely related isomers.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of polar compounds like phenols.[1]

  • Recrystallization: If a single isomer is the major product, careful selection of a solvent system for recrystallization may allow for its selective crystallization, leaving the other isomers in the mother liquor.

This technical support center provides a starting point for troubleshooting the synthesis of this compound. Given the complexity of this natural product, a combination of the strategies outlined above will likely be necessary to achieve a high-yielding and stereoselective synthesis.

References

Overcoming solubility issues with Carasinol D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Carasinol D in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural tetrastilbene compound with potential biological activities of interest to researchers. Like many complex natural products, this compound is a large, hydrophobic molecule (Molecular Formula: C₅₆H₄₂O₁₃, Molecular Weight: 922.92 g/mol ), which inherently limits its solubility in water and aqueous buffer systems commonly used in biological assays.[1] This poor solubility can lead to several experimental challenges, including precipitation of the compound, inaccurate concentration measurements, and reduced bioavailability in cell-based and in vivo studies.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Solvent Concentration: Minimize the percentage of the organic solvent from your stock solution in the final aqueous solution. Typically, a final concentration of the organic solvent (like DMSO) of less than 1%, and ideally below 0.1%, is recommended to avoid solvent effects on biological systems and reduce the chances of precipitation.

  • Use a Co-solvent System: Instead of relying solely on one organic solvent for your stock, consider a co-solvent system. For instance, a mixture of ethanol and water or propylene glycol and water can sometimes improve the solubility of hydrophobic compounds.

  • Employ Solubilizing Excipients: Incorporate solubilizing agents into your aqueous buffer. These can include cyclodextrins or surfactants.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While there is no specific data on the pKa of this compound, experimenting with slight pH adjustments of your aqueous buffer (if permissible for your assay) may help improve solubility.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

While specific solubility data for this compound is limited, based on its chemical structure as a stilbenoid and information for related compounds like resveratrol, the following organic solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into the aqueous buffer for your experiment.[2][3]

Q4: Are there any formulation strategies that can improve the aqueous solubility of this compound for in vivo studies?

Yes, several formulation strategies can enhance the aqueous solubility and bioavailability of hydrophobic compounds like this compound for in vivo applications:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or formulating it in a self-emulsifying drug delivery system (SEDDS) can improve its solubility and absorption.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can effectively "hide" the hydrophobic parts of the this compound molecule, making it more soluble in water.[4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.- Lower the final concentration of this compound.- Decrease the percentage of organic solvent in the final solution.- Add a solubilizing agent like a cyclodextrin or a non-ionic surfactant (e.g., Tween 80) to the aqueous buffer.
Inconsistent Assay Results Incomplete dissolution or precipitation of this compound is leading to variable effective concentrations.- Ensure the stock solution is fully dissolved before dilution.- Use sonication to aid dissolution in the final aqueous buffer.- Visually inspect for any signs of precipitation before use.
Low Bioactivity in Cell-Based Assays Poor solubility is limiting the amount of this compound that can interact with the cells.- Prepare a complex of this compound with a cyclodextrin (e.g., HP-β-CD) to increase its aqueous solubility.- Use a serum-containing medium, as serum proteins can sometimes help to solubilize hydrophobic compounds.

Quantitative Data

Table 1: Solubility of Resveratrol in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water0.05
Ethanol87.98
Polyethylene Glycol 400 (PEG-400)373.85
Dimethyl Sulfoxide (DMSO)~50
Dimethylformamide (DMF)~100
Phosphate Buffered Saline (PBS), pH 7.2~0.1

Data sourced from pre-formulation studies on resveratrol.[2][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.[4]

Protocol 2: Improving Aqueous Solubility using Cyclodextrin Complexation

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions for in vitro assays.

Materials:

  • This compound stock solution (in a minimal amount of organic solvent like ethanol)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or lyophilizer (optional, for solid complex)

Procedure:

  • Prepare a saturated aqueous solution of HP-β-CD in the desired buffer. The concentration will depend on the specific cyclodextrin used.

  • Slowly add the this compound stock solution dropwise to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The resulting clear solution contains the water-soluble this compound-cyclodextrin complex. The concentration of this compound in the complex can be determined using a suitable analytical method like HPLC.

  • For a solid complex, the water can be removed by rotary evaporation or lyophilization.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_aqueous_prep Aqueous Solution Preparation cluster_troubleshooting Troubleshooting carasinol_d This compound Powder vortex Vortex/Sonicate carasinol_d->vortex organic_solvent Organic Solvent (e.g., DMSO) organic_solvent->vortex stock_solution Concentrated Stock Solution (-20°C) vortex->stock_solution stock_solution_use Stock Solution dilution Dilution stock_solution_use->dilution aqueous_buffer Aqueous Buffer aqueous_buffer->dilution final_solution Final Aqueous Solution for Assay dilution->final_solution precipitation Precipitation Observed final_solution->precipitation If precipitation occurs add_excipient Add Solubilizing Excipient to Buffer (e.g., Cyclodextrin) precipitation->add_excipient add_excipient->aqueous_buffer Modify Buffer

Caption: Experimental workflow for preparing this compound solutions.

solubility_enhancement_strategies cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_formulation Formulation Strategies start Poor Aqueous Solubility of this compound particle_size Particle Size Reduction (Micronization, Nanosuspension) start->particle_size ph_adjustment pH Adjustment start->ph_adjustment salt_formation Salt Formation start->salt_formation cosolvents Co-solvents start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins surfactants Surfactants/Micelles start->surfactants lipid_systems Lipid-Based Systems start->lipid_systems end Improved Aqueous Solubility and Bioavailability particle_size->end ph_adjustment->end salt_formation->end cosolvents->end cyclodextrins->end surfactants->end lipid_systems->end

Caption: Strategies to overcome this compound solubility issues.

References

Carasinol D stability testing and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Carasinol D and the characterization of its potential degradation products. As a natural tetrastilbene compound, this compound's stability is a critical factor in its development as a potential therapeutic agent.[1] This guide offers troubleshooting advice and frequently asked questions to navigate challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that are likely to affect the stability of this compound?

A1: Based on the general stability of natural polyphenolic compounds, the primary factors that can affect the stability of this compound include exposure to light (photodegradation), high temperatures (thermolytic degradation), extreme pH conditions (hydrolysis), and oxidizing agents.[2][3][4] It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.

Q2: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?

A2: Rapid degradation in aqueous solutions can be attributed to several factors. Firstly, check the pH of your formulation. Stilbene compounds can be susceptible to pH-dependent hydrolysis. Secondly, ensure your solution is protected from light, as photostability can be a concern for compounds with extensive conjugation like this compound.[5] Lastly, consider the possibility of oxidative degradation, which can be accelerated by the presence of dissolved oxygen or metal ions. Degassing the solvent or adding a suitable antioxidant may help mitigate this issue.

Q3: My HPLC chromatogram shows several new peaks appearing over time during my stability study. How can I identify these as degradation products?

Q4: What are the recommended storage conditions for this compound?

A4: For solid this compound powder, storage at -20°C in a tightly sealed container, protected from light, is recommended to ensure long-term stability.[1] For solutions, it is advisable to prepare them fresh. If storage is necessary, store aliquots at -80°C and minimize freeze-thaw cycles.[1] The stability in different solvents should be experimentally determined.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent results in stability studies 1. Inconsistent storage conditions (temperature, light exposure).2. Variability in sample preparation.3. Contamination of samples or reagents.4. Instability of the analytical method.1. Ensure all samples are stored under identical, controlled conditions.2. Standardize the sample preparation protocol.3. Use high-purity solvents and reagents; check for contaminants.4. Validate the stability-indicating power of your analytical method through forced degradation studies.[6]
Precipitation of this compound in aqueous buffers 1. Poor aqueous solubility of this compound.2. Change in pH affecting solubility.3. Use of an inappropriate co-solvent.1. Determine the aqueous solubility of this compound at different pH values.2. Consider using a suitable organic co-solvent (e.g., DMSO, ethanol) and validate its compatibility.3. Filter the solution after preparation to remove any undissolved material before starting the stability study.
Difficulty in separating degradation products by HPLC 1. Inadequate chromatographic resolution.2. Co-elution of degradation products with the parent compound or other impurities.1. Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column temperature.2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl).3. Ensure the method is stability-indicating by performing forced degradation studies.[5]
Low recovery of this compound from the formulation matrix 1. Adsorption of the compound to container surfaces.2. Interaction with excipients in the formulation.3. Inefficient extraction procedure.1. Test different container materials (e.g., glass vs. polypropylene) and consider silanization of glassware.2. Investigate potential interactions between this compound and formulation excipients.3. Optimize the sample extraction method to ensure complete recovery.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products ObservedMajor Degradation Product (Peak Area %)
0.1 M HCl, 60°C24 h15.22DP1 (8.5%)
0.1 M NaOH, 60°C24 h45.84DP2 (22.1%), DP3 (15.4%)
3% H₂O₂, RT24 h32.53DP4 (18.9%)
Heat (80°C, solid)48 h5.11DP1 (3.2%)
Heat (80°C, solution)48 h21.72DP1 (12.3%)
Photostability-60.35DP5 (25.6%), DP6 (18.2%)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock_solution This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to stress photo Photochemical Stress (ICH Q1B) stock_solution->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize peaks stability_profile Stability Profile hplc->stability_profile degradation_pathway Degradation Pathway Elucidation lcms->degradation_pathway potential_degradation_pathway cluster_degradation_products Potential Degradation Products Carasinol_D This compound (Tetrastilbene) Oxidized_Products Oxidized Products (e.g., quinones) Carasinol_D->Oxidized_Products Oxidation (H2O2) Isomers Cis-Trans Isomers Carasinol_D->Isomers Photodegradation (Light) Cleavage_Products Cleavage Products (e.g., phenolic acids, aldehydes) Carasinol_D->Cleavage_Products Hydrolysis (Acid/Base) Cyclized_Products Cyclized Products Carasinol_D->Cyclized_Products Photodegradation/Heat

References

Technical Support Center: Optimizing HPLC Separation of Carasinol D Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Carasinol D isomers. This compound, a natural tetrastilbene, possesses multiple chiral centers, leading to the existence of various stereoisomers.[1][2] The selective quantification of these isomers is often crucial for therapeutic efficacy and safety, presenting a significant analytical challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The separation of this compound isomers is difficult due to their identical chemical formula and connectivity, resulting in very similar physicochemical properties such as polarity and mass-to-charge ratio.[3][4] Separation relies on exploiting subtle differences in the three-dimensional arrangement of the molecules, which requires specialized chiral stationary phases (CSPs) and carefully optimized chromatographic conditions.[5][6]

Q2: What is the most critical factor for achieving baseline separation of this compound isomers?

A2: The most critical factor is the selection of an appropriate chiral stationary phase (CSP).[6][7] The mechanism of chiral recognition is highly specific and depends on the interactions between the isomers and the chiral selector on the stationary phase.[3] A screening of different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is highly recommended as a first step.[5][8]

Q3: What are the primary modes of HPLC used for chiral separations?

A3: The primary modes are normal-phase, reversed-phase, and polar organic mode.[5] The choice depends on the solubility of this compound and the nature of the selected CSP. Polysaccharide-based columns, for instance, can often be used in multiple modes, providing a wide range of selectivities.[6]

Q4: Can I use a standard C18 column to separate this compound diastereomers?

A4: While enantiomers require a chiral stationary phase for separation, diastereomers have different physical properties and can sometimes be separated on achiral columns like C18.[4][9] However, for complex molecules like this compound, achieving adequate resolution of diastereomers on a standard C18 column can be challenging. Chiral columns often provide better selectivity for both enantiomers and diastereomers.

Q5: How does temperature affect the separation of this compound isomers?

A5: Temperature can significantly impact selectivity in chiral separations.[6] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[10] However, this may also lead to broader peaks and longer run times. It is an important parameter to optimize.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, cyclodextrin-based).[6][7]2. Modify the mobile phase. In normal phase, alter the alcohol modifier percentage. In reversed-phase, change the organic modifier (e.g., acetonitrile vs. methanol) and the concentration of any additives.[6]3. Evaluate a range of column temperatures (e.g., 10°C to 40°C).[10]
Peak Tailing or Asymmetry 1. Secondary interactions with the silica support.2. Column overload.3. Mismatched solvent between sample and mobile phase.1. Add a mobile phase additive. For acidic compounds, add a small amount of a weak acid (e.g., 0.1% formic acid). For basic compounds, add a weak base (e.g., 0.1% diethylamine).2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Mobile phase composition changing over time.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[3]2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and keep it well-mixed.
Co-elution of Isomers 1. Insufficient selectivity of the current method.2. Multiple chiral centers leading to complex isomer mixtures.1. Switch to a different mode of chromatography (e.g., from reversed-phase to normal-phase).2. Try a CSP with a complementary separation mechanism.3. Optimize the mobile phase; small changes in additives can sometimes reverse elution order or resolve co-eluting peaks.[6]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of various parameters on the separation of two this compound isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Mobile Phase Composition (Normal Phase) Column: Polysaccharide-based CSP (250 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C

Mobile Phase (Hexane:Ethanol)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
90:108.59.81.8
85:156.26.91.2
80:204.14.40.8

Table 2: Effect of Column Temperature (Reversed Phase) Column: Macrocyclic Glycopeptide-based CSP (150 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid, Flow Rate: 0.8 mL/min

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
1512.313.52.1
2510.110.91.6
358.48.91.1

Experimental Protocols

Protocol 1: Chiral Method Screening for this compound Isomers

This protocol outlines a systematic approach to screen for an effective chiral separation method.

  • Sample Preparation:

    • Dissolve a reference standard of the this compound isomer mixture in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Columns:

    • HPLC system with a UV/Vis or PDA detector.

    • Column oven for temperature control.

    • A set of chiral columns for screening, for example:

      • Polysaccharide-based CSP 1 (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

      • Polysaccharide-based CSP 2 (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

      • Macrocyclic Glycopeptide-based CSP

  • Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: Hexane/Ethanol (90/10, v/v)

      • Mobile Phase B: Hexane/Isopropanol (90/10, v/v)

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid

      • Mobile Phase D: Methanol/Water (50/50, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength for this compound.

  • Procedure:

    • Equilibrate each column with the first mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column thoroughly when changing mobile phases.

    • Repeat for all columns and mobile phase conditions.

  • Evaluation:

    • Review the results to identify the column and mobile phase combination that provides the best selectivity and resolution.[7] This condition will be the starting point for further optimization.

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_screening Initial Screening cluster_optimization Method Optimization cluster_evaluation Evaluation cluster_end Outcome Start Poor or No Isomer Separation Screen_CSP Screen Different CSPs (Polysaccharide, Glycopeptide, etc.) Start->Screen_CSP Screen_Mode Test Different Modes (NP, RP, Polar Organic) Screen_CSP->Screen_Mode Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_Mode->Optimize_MP Optimize_Temp Optimize Temperature (e.g., 10-40°C) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Check_Resolution Resolution (Rs) > 1.5? Optimize_Flow->Check_Resolution Success Optimized Method Achieved Check_Resolution->Success Yes Reevaluate Re-evaluate CSP and Mode Check_Resolution->Reevaluate No Reevaluate->Screen_CSP

Caption: Troubleshooting workflow for optimizing HPLC separation.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Iteration Sample_Prep 1. Prepare this compound Sample (1 mg/mL, filter) Equilibrate 3. Equilibrate Column (>20 column volumes) Sample_Prep->Equilibrate Mobile_Phase_Prep 2. Prepare Mobile Phases (e.g., NP and RP) Mobile_Phase_Prep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Detect 5. Acquire Data (UV/PDA Detector) Inject->Detect Analyze 6. Analyze Chromatogram (Calculate Resolution) Detect->Analyze Decision Is Separation Adequate? Analyze->Decision Optimize 7. Optimize or Change Method Decision->Optimize No Final Final Method Decision->Final Yes Optimize->Equilibrate Iterate

Caption: General experimental workflow for HPLC method development.

References

Technical Support Center: Troubleshooting Carasinol D Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays involving Carasinol D. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My cytotoxicity assay results with this compound are inconsistent and not reproducible. What are the common causes?

Inconsistent results in cytotoxicity assays, including those with plant-derived compounds like this compound, can stem from several factors. These can range from the experimental setup to the inherent properties of the compound itself. Key areas to investigate include high well-to-well variability, unexpected dose-response curves, and discrepancies between different cytotoxicity assays.[1]

Q2: I am observing high variability between replicate wells treated with the same concentration of this compound. What could be the issue?

High well-to-well variability is a frequent problem in plate-based assays and can be caused by several factors:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to different starting cell numbers in each well, directly impacting the final readout. Ensure you have a homogenous single-cell suspension before seeding.[1]

  • "Edge Effects": Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and your test compound, leading to artifactual results.[1] To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or water to maintain humidity.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability. Use calibrated pipettes and ensure consistent technique.[2][3]

  • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[2] These can be carefully removed with a sterile syringe needle.[2]

Q3: The cytotoxicity of this compound seems to decrease at higher concentrations in my MTT assay. Is this a real effect?

This phenomenon, known as a biphasic or non-monotonic dose-response, can occur for several reasons. With compounds like this compound, a natural tetrastilbene, precipitation at higher concentrations is a common issue.[4] If the compound comes out of solution in the culture medium, its effective concentration is reduced, leading to an apparent decrease in cytotoxicity.[1] Always check the solubility of this compound in your final culture medium and look for any visible precipitate.

Additionally, some compounds can interfere with the assay chemistry itself. Polyphenolic compounds, a class that includes stilbenes, have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive signals for viability.[5]

Q4: My untreated control cells show low viability or high levels of apoptosis. What is causing this?

High background cell death can obscure the effects of this compound. Potential causes include:

  • Suboptimal Culture Conditions: Ensure proper CO₂, humidity, and temperature. Stressed cells may behave unpredictably.[6]

  • Cell Confluency: Overconfluent or starved cells may undergo spontaneous apoptosis.[7] It's critical to use cells in the exponential growth phase and at a consistent confluency for all experiments.[8][9]

  • Contamination: Mycoplasma or other microbial contaminants can induce apoptosis and affect cell health.[10] Regular testing for contamination is crucial.[11]

  • Serum Variability: Serum is an undefined mixture of growth factors, hormones, and other components that can vary significantly between lots.[12][13] This variability can lead to changes in cell growth and sensitivity to treatment.[12][13] It is recommended to test new serum batches and purchase a large quantity of a single lot for a series of experiments.[13]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.

Issue 1: High Variability and Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a consistent cell density, ensuring cells are in the exponential growth phase.[1][6]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all plates.[2][3]
"Edge Effects" in Plates Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]
Serum Lot-to-Lot Variability Test new lots of serum before use in critical experiments. Purchase a large quantity of a single, qualified lot for the duration of a study.[12][13]
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. Determine the solubility limit of this compound in your culture medium. Consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is non-toxic to the cells).[1]
Issue 2: Assay-Specific Artifacts (MTT, LDH, Caspase)
Potential Cause Recommended Solution
MTT Assay Interference This compound, as a polyphenolic compound, may directly reduce the MTT reagent.[5] Run a cell-free control with this compound in media to check for direct reduction.[1] Consider using an alternative assay like MTS, which is less prone to interference from colored compounds, or a lactate dehydrogenase (LDH) assay.[1]
Incomplete Formazan Solubilization (MTT) Ensure complete dissolution of the formazan crystals by using an appropriate solvent like DMSO or a buffered SDS solution and mixing thoroughly.[1]
High Background in LDH Assay The serum in the culture medium contains LDH, which can cause a high background signal.[14][15] Use a low-serum medium if possible without compromising cell viability, and always include a "medium only" background control.[14]
Weak or No Caspase Signal Caspase activation can be a transient event.[10] Perform a time-course experiment to identify the optimal time point for measuring caspase activity.[10] Also, ensure that the chosen assay is sensitive enough and that the correct caspase (e.g., initiator vs. executioner) is being measured for the expected apoptotic pathway.[16][17]
Poor Separation of Populations (Flow Cytometry) This can be due to improper fluorescence compensation, delayed analysis after staining, or harsh cell handling.[7] Use single-stain controls to set compensation correctly and analyze samples promptly after staining. Handle cells gently to avoid mechanical damage.[7]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[1] Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[14]

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include the following controls:

    • Untreated cells (spontaneous LDH release).

    • Cells treated with a lysis buffer (maximum LDH release).

    • Culture medium without cells (medium background).

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the kit (e.g., 30 minutes).

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[7] PI is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. The supernatant is important as it may contain apoptotic bodies.[7]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry immediately. Do not wash the cells after staining.[7]

Visualizations

Signaling Pathway Diagram

CarasinolD_Pathway cluster_cell Cell This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Signaling Cascade Signaling Cascade Cellular Target(s)->Signaling Cascade Mitochondrial Stress Mitochondrial Stress Signaling Cascade->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis caption Fig. 1: Hypothetical signaling pathway for this compound-induced apoptosis.

Caption: Fig. 1: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Prep Compound Prep Treatment Treatment Compound Prep->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Data Acquisition Data Acquisition Assay Reagent Addition->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Results Data Analysis->Results caption Fig. 2: General experimental workflow for a cytotoxicity assay.

Caption: Fig. 2: General experimental workflow for a cytotoxicity assay.

Troubleshooting Logic Diagram

Troubleshooting_Tree High Variability High Variability Check Seeding Review Cell Seeding Protocol High Variability->Check Seeding Yes Check Pipetting Verify Pipette Calibration & Technique Check Seeding->Check Pipetting Edge Effects? Edge Effects? Check Pipetting->Edge Effects? Use Inner Wells Use Inner Wells Only / Add PBS to Outer Wells Edge Effects?->Use Inner Wells Yes Problem Solved Problem Solved Edge Effects?->Problem Solved No Use Inner Wells->Problem Solved caption Fig. 3: Decision tree for troubleshooting high well-to-well variability.

Caption: Fig. 3: Decision tree for troubleshooting high well-to-well variability.

References

How to prevent oxidation of Carasinol D during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Carasinol D to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a complex, naturally occurring tetrastilbene isolated from the roots of Caragana sinica.[1][2] As a polyphenolic compound, its structure contains numerous hydroxyl (-OH) groups attached to aromatic rings. These phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by factors such as oxygen, light, heat, and the presence of metal ions. This process can lead to the degradation of the compound, altering its structure and potentially its biological activity.

Q2: What are the visible signs of this compound oxidation?

While specific data on this compound is limited, oxidation of polyphenolic compounds typically results in a color change. A solution of this compound may develop a yellow or brownish hue upon degradation. For definitive confirmation of degradation, analytical methods such as HPLC or UV-Vis spectroscopy are recommended.

Q3: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it as a powder under the following conditions:

  • Temperature: For long-term storage (up to 3 years), -20°C is recommended. For shorter periods (up to 2 years), 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using an amber or opaque vial.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: How should I store this compound in solution?

This compound is significantly less stable in solution. For stock solutions, the following storage conditions are crucial:

  • Temperature: For mid-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C can be used, but with caution.

  • Solvent: Use high-purity, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) prior to use to remove dissolved oxygen.

  • Light and Air: Prepare and store solutions in amber vials with airtight septa caps to protect from light and oxygen exposure. The headspace of the vial should be flushed with an inert gas before sealing.

Troubleshooting Guide: Preventing Oxidation During Experiments

Problem Potential Cause Recommended Solution
Solution develops a yellow/brown tint over a short period. Oxidation of this compound.1. Ensure solvents were properly degassed before use.2. Prepare solutions fresh before each experiment.3. Minimize headspace in the storage vial and flush with inert gas.4. Protect the solution from light at all times by wrapping the container in foil or using amber vials.
Inconsistent experimental results with the same batch of this compound. Partial degradation of the compound in stock solutions.1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and air exposure.2. Verify the integrity of the compound using a stability-indicating analytical method (see Experimental Protocols) before use.3. Store stock solutions at -80°C.
Loss of biological activity in assays. Oxidative degradation leading to a change in the molecular structure.1. Strictly adhere to recommended storage and handling procedures.2. Incorporate a positive control with a freshly prepared this compound solution in your experiments.3. Consider the inclusion of antioxidants in the experimental buffer, if compatible with the assay.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Solvent Degassing:

    • Choose a high-purity solvent (e.g., DMSO, Ethanol).

    • Place the solvent in a suitable flask and sparge with a gentle stream of inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Weighing and Dissolving:

    • If possible, perform these steps in a glove box under an inert atmosphere.

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in the degassed solvent to the desired concentration.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined septa caps.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the vials upright at -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the degradation of this compound. While a specific method for this compound is not published, a general method for stilbenoids can be adapted.

  • Objective: To separate the intact this compound from its potential degradation products.

  • Methodology:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm) is a suitable starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used.

      • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (a wavelength around 320 nm is common for stilbenes).

    • Procedure:

      • Inject a freshly prepared standard of this compound to determine its retention time and peak area.

      • Inject samples from your stored solutions or experimental conditions.

      • A decrease in the peak area of the main this compound peak and the appearance of new peaks indicate degradation.

Visualizing Key Concepts

Workflow for Handling and Storing this compound

G cluster_storage Storage cluster_handling Experimental Handling Solid Solid this compound Store_Solid Inert Atmosphere (Argon/Nitrogen) Amber Vial Solid->Store_Solid Store at -20°C to 4°C Prep Prepare Solution Solid->Prep Dissolve in Degassed Solvent Solution This compound Solution Store_Solution Degassed Solvent Inert Atmosphere Amber Vial Solution->Store_Solution Store at -80°C Store_Solution->Prep Aliquot Use Use in Experiment Prep->Use Use Immediately Monitor Monitor Stability Prep->Monitor HPLC Analysis

Caption: A workflow diagram illustrating the recommended procedures for storing and handling this compound.

Oxidation Prevention Logic

G cluster_factors Oxidative Stress Factors cluster_prevention Prevention Strategies CarasinolD This compound Degradation Oxidative Degradation CarasinolD->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation MetalIons Metal Ions MetalIons->Degradation InertAtmosphere Inert Atmosphere InertAtmosphere->Oxygen Displaces AmberVials Amber Vials AmberVials->Light Blocks LowTemp Low Temperature LowTemp->Heat Reduces Chelators Chelating Agents (e.g., EDTA) Chelators->MetalIons Sequesters

Caption: Factors contributing to this compound oxidation and corresponding prevention strategies.

References

Enhancing the bioavailability of Carasinol D for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Carasinol D, a natural tetrastilbene compound[1]. Given its classification as a large polyphenolic compound, this compound is anticipated to have low aqueous solubility, which can hinder its absorption and lead to low bioavailability, a common challenge for this class of molecules[2].

The following sections offer structured guidance, from understanding the core issues to implementing advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern for in vivo studies?

A1: this compound is a natural product isolated from Carex humilis Leyss[3]. It is a tetrastilbene, a class of polyphenolic compounds[1]. Like many large natural products, this compound is expected to be poorly soluble in water due to its complex, hydrophobic structure. Poor aqueous solubility is a major obstacle to oral drug delivery, as it often leads to a low dissolution rate in gastrointestinal fluids, poor absorption, and consequently, low and variable bioavailability[4]. This makes it difficult to achieve therapeutic concentrations in target tissues during in vivo experiments and accurately assess its pharmacological effects[5].

Q2: What are the main physicochemical and biological barriers to this compound's bioavailability?

A2: The primary barriers can be categorized as follows:

  • Physicochemical Barriers:

    • Low Aqueous Solubility: Its large, hydrophobic molecular structure (C56H42O13) likely results in poor solubility in the aqueous environment of the gastrointestinal (GI) tract[3].

    • Slow Dissolution Rate: Consequent to low solubility, the rate at which solid this compound dissolves in the GI fluid is likely slow, limiting the amount of drug available for absorption[4].

  • Biological Barriers:

    • Poor Permeation: The molecule's size and properties may limit its ability to pass through the intestinal epithelial barrier.

    • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver and intestinal wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.

    • Efflux Transporters: It could be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen, further limiting absorption.

Q3: What are the most common strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability. These can be broadly grouped into:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale (micronization or nanonization) enhances the dissolution rate[6][7][8].

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism[5][6].

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate and solubility[6][9].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility[5].

  • Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and efflux transporters, thereby increasing the absorption of the primary drug[6].

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Precipitation of this compound in aqueous buffer or upon dilution of a stock solution. The formulation cannot maintain the drug in a solubilized state when diluted into an aqueous environment. The drug concentration exceeds its thermodynamic solubility limit in the final medium.1. Optimize Co-solvent System: If using a co-solvent, ensure the percentage of the organic solvent is sufficient to maintain solubility upon dilution. Test different water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400)[5]. 2. Incorporate Surfactants: Add a surfactant (e.g., Tween® 80, Cremophor® EL) to the formulation to form micelles that can encapsulate the drug and prevent precipitation[5]. 3. Develop a Lipid-Based Formulation: Use a self-emulsifying drug delivery system (SEDDS) that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized within the oil droplets[6].
Inconsistent or low plasma concentrations of this compound in animal studies. Poor and variable absorption from the gastrointestinal tract. This could be due to insufficient dissolution, poor membrane permeability, or significant first-pass metabolism.1. Enhance Dissolution Rate: Employ particle size reduction techniques to create a nanosuspension. This increases the surface area-to-volume ratio, leading to faster dissolution[8]. 2. Improve Solubility with Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). The amorphous form has higher energy and thus greater solubility than the crystalline form[9]. 3. Bypass First-Pass Metabolism: Utilize a lipid-based formulation (e.g., SEDDS or SLNs) which can promote lymphatic uptake, partially avoiding metabolism in the liver[5][6].
No observable in vivo efficacy despite promising in vitro activity. The concentration of this compound at the target site is below the therapeutic threshold due to poor bioavailability. The formulation used for in vivo studies is not delivering the drug effectively.1. Conduct a Formulation Screening Study: Systematically compare different bioavailability enhancement strategies (e.g., nanosuspension, SEDDS, solid dispersion) in a pilot pharmacokinetic (PK) study to identify the most effective approach for this compound. 2. Increase Drug Loading: If possible, increase the concentration of this compound in the selected formulation to administer a higher dose without increasing the dosing volume. 3. Consider Co-administration with a Bioenhancer: Investigate the effect of co-dosing with an inhibitor of metabolic enzymes, such as piperine, to increase systemic exposure[6].

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Wet Milling

This protocol describes a common method for particle size reduction to enhance dissolution.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween® 80 in deionized water)

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.

  • Create a pre-suspension by dispersing a known amount of this compound (e.g., 10 mg/mL) in the stabilizer solution.

  • Transfer the pre-suspension to a milling jar.

  • Add the zirconium oxide beads to the jar. The volume of beads should be approximately 50% of the jar's volume.

  • Seal the jar and place it in the planetary ball mill.

  • Mill the suspension at a specified speed (e.g., 400 rpm) for a set duration (e.g., 4-8 hours). The optimal time should be determined experimentally.

  • After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.

  • Characterize the resulting nanosuspension for particle size distribution, polydispersity index (PDI), and zeta potential using a particle size analyzer. The goal is to achieve a mean particle size below 500 nm with a low PDI.

  • Confirm the absence of crystalline material using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • The final nanosuspension can be used directly for oral gavage in in vivo studies.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation designed to improve solubility and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the excipients with the highest solubilizing capacity.

  • Formulation Preparation: a. Weigh the selected oil, surfactant, and co-surfactant into a clear glass vial based on a pre-determined ratio (e.g., 30:50:20 w/w). b. Heat the mixture to 40°C in a water bath and mix gently using a magnetic stirrer until a homogenous, transparent liquid is formed. c. Add this compound to the excipient mixture to achieve the desired concentration (e.g., 20 mg/g). d. Continue stirring at 40°C until the drug is completely dissolved. This is the final SEDDS pre-concentrate.

  • Characterization of the SEDDS Pre-concentrate: a. Self-Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water in a beaker with gentle stirring. b. Observe the formation of the emulsion. A successful SEDDS will form a clear or slightly bluish-white, stable microemulsion or nanoemulsion rapidly (within minutes). c. Droplet Size Analysis: Measure the globule size, PDI, and zeta potential of the resulting emulsion using a particle size analyzer. The target is a mean droplet size below 200 nm.

  • In Vivo Administration: The liquid SEDDS pre-concentrate can be filled into gelatin capsules or administered directly via oral gavage for animal studies.

Visual Guides and Workflows

Bioavailability Enhancement Workflow

The following diagram illustrates a general workflow for selecting and validating a suitable formulation to enhance the bioavailability of this compound.

G start Problem: Low Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem select_strategy Select Enhancement Strategy physchem->select_strategy strat1 Particle Size Reduction (Nanosuspension) select_strategy->strat1 Low Lipophilicity strat2 Lipid-Based System (SEDDS, SLN) select_strategy->strat2 High Lipophilicity strat3 Amorphous Solid Dispersion select_strategy->strat3 Thermally Stable formulate Formulation Development & Optimization strat1->formulate strat2->formulate strat3->formulate invitro In Vitro Characterization (Dissolution, Stability) formulate->invitro invivo In Vivo Pharmacokinetic (PK) Study invitro->invivo evaluate Evaluate PK Parameters (AUC, Cmax) invivo->evaluate success Successful Formulation for Efficacy Studies evaluate->success Significant Improvement fail Re-evaluate Strategy & Reformulate evaluate->fail No/Poor Improvement fail->select_strategy

Caption: Workflow for enhancing this compound bioavailability.

Hypothetical Signaling Pathway for a Polyphenolic Compound

Polyphenols often exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. While the specific pathway for this compound is not yet defined, this diagram illustrates a plausible mechanism of action for an anticancer effect, typical for this class of compounds[2][10].

G carasinol_d This compound pi3k PI3K carasinol_d->pi3k inhibits akt Akt pi3k->akt activates bad Bad akt->bad inhibits (via phosphorylation) bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

References

Technical Support Center: Refinement of Carasinol D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of Carasinol D from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it extracted?

A1: this compound is a naturally occurring tetrastilbene compound.[1] It is primarily isolated from the plant Carex humilis Leyss.[2]

Q2: What are the general chemical properties of this compound that are relevant for extraction?

A2: this compound is a polyphenolic compound with a molecular formula of C56H42O13 and a molecular weight of 922.92.[1] Its polyphenolic nature suggests it is likely soluble in polar organic solvents. Understanding the polarity and stability of such compounds is crucial for selecting appropriate extraction and purification methods.

Q3: What are the most common methods for extracting compounds like this compound from plant material?

A3: Common methods for extracting bioactive compounds from plants include maceration, Soxhlet extraction, and ultrasound-assisted extraction.[3][4] The choice of method depends on the stability of the compound and the desired efficiency of the extraction. For instance, Soxhlet extraction is thorough but uses heat, which might degrade thermolabile compounds.[4] Maceration at room temperature is gentler but may result in lower yields.[3]

Q4: Which solvents are typically used for extracting stilbenes like this compound?

A4: For polyphenolic compounds like stilbenes, polar solvents are generally effective. Commonly used solvents include methanol, ethanol, acetone, and ethyl acetate, or mixtures of these with water.[3][5] The optimal solvent or solvent system should be determined empirically to maximize the yield of this compound while minimizing the co-extraction of undesirable compounds.

Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?

A5: Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively assess the presence of this compound in your extracts and fractions.[3] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Troubleshooting Guides

Low Extraction Yield

Q: I am getting a very low yield of crude extract. What are the possible causes and how can I improve it?

A: Low extraction yield can be due to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Plant Material:

    • Quality: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.[6] Ensure you are using high-quality, properly identified plant material.

    • Drying and Grinding: Inadequate drying can lead to poor extraction with non-polar solvents, while overly aggressive grinding can lead to thermal degradation. The material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration.[5]

  • Extraction Solvent:

    • Polarity: The solvent polarity may not be optimal for this compound. You can experiment with a gradient of solvents from non-polar to polar to find the most effective one.

    • Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction. Increase the volume of the solvent to ensure the entire plant material is adequately submerged and extracted.

  • Extraction Method:

    • Duration: The extraction time might be too short. Extend the duration of maceration or the number of cycles in Soxhlet extraction.

    • Temperature: For methods involving heat, the temperature may be too low for efficient extraction. Conversely, excessively high temperatures can degrade the compound.[4][6]

Impure Extract

Q: My crude extract contains a high level of impurities, especially chlorophyll. How can I obtain a cleaner extract?

A: High levels of impurities are a common challenge. Here are some strategies to address this:

  • Pre-Extraction Defatting: For non-polar impurities like fats and waxes, you can pre-wash the dried plant material with a non-polar solvent like hexane before the main extraction.

  • Solvent Partitioning: After the initial extraction, you can perform liquid-liquid partitioning. For example, if your initial extract is in methanol, you can evaporate the methanol, redissolve the residue in a water/methanol mixture, and then partition it against a non-polar solvent like hexane to remove chlorophyll and other non-polar impurities.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively retain this compound while allowing impurities to pass through, or vice-versa. The choice of the solid phase and elution solvents is critical.

  • Chromatography: Column chromatography (e.g., silica gel or reversed-phase C18) is a powerful technique for purifying the crude extract.[7]

Compound Degradation

Q: I suspect that this compound is degrading during my extraction/purification process. What could be the cause and how can I prevent it?

A: Stilbenes can be sensitive to light, heat, and oxidative conditions.

  • Light Sensitivity: Perform extraction and purification steps in low-light conditions or using amber-colored glassware to prevent photodegradation.

  • Thermal Degradation: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.[4] For heat-sensitive compounds, non-thermal extraction methods like maceration or ultrasound-assisted extraction at room temperature are preferable.

  • Oxidation: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation. Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound

Solvent SystemExtraction MethodExtraction Time (hours)Temperature (°C)Crude Extract Yield ( g/100g plant material)This compound Content in Extract (%)
MethanolMaceration4825User DataUser Data
Ethanol:Water (80:20)Sonication240User DataUser Data
AcetoneSoxhlet1260User DataUser Data
Ethyl AcetateMaceration4825User DataUser Data

Table 2: Purification of this compound using Column Chromatography

Chromatographic MethodStationary PhaseMobile PhaseFraction Volume (mL)Fraction Numbers Containing this compoundPurity of this compound (%)Recovery Rate (%)
Silica Gel ColumnSilica Gel 60 (70-230 mesh)Hexane:Ethyl Acetate (gradient)20User DataUser DataUser Data
Reversed-Phase C18C18 Silica Gel (50 µm)Water:Methanol (gradient)15User DataUser DataUser Data

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material: Dry the aerial parts of Carex humilis at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material to a fine powder (approximately 40-60 mesh).

  • Extraction: a. Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol to the flask. c. Stopper the flask and shake well. d. Keep the flask on an orbital shaker at 120 rpm for 48 hours at room temperature.

  • Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper. b. Re-extract the plant residue twice more with 500 mL of 80% methanol each time. c. Combine all the filtrates. d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Column: a. Prepare a slurry of 100 g of silica gel (70-230 mesh) in hexane. b. Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the slurry. c. Allow the silica gel to settle and drain the excess hexane, ensuring the top of the silica bed does not run dry.

  • Sample Loading: a. Dissolve 5 g of the crude extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel. b. Evaporate the solvent completely to get a dry powder. c. Carefully load the powdered sample onto the top of the packed silica gel column.

  • Elution: a. Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. b. Collect fractions of 20 mL each.

  • Fraction Analysis: a. Monitor the collected fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm). b. Pool the fractions containing this compound. c. Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (Carex humilis) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound TroubleshootingTree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureExtract Impure Extract Start->ImpureExtract Degradation Compound Degradation Start->Degradation CheckPlant Check Plant Material Quality LowYield->CheckPlant Is material optimal? Defatting Pre-extraction Defatting ImpureExtract->Defatting Non-polar impurities? ProtectLight Protect from Light Degradation->ProtectLight Light exposure? CheckSolvent Optimize Solvent & Ratio CheckPlant->CheckSolvent Yes CheckMethod Adjust Extraction Method CheckSolvent->CheckMethod Yes Partitioning Solvent Partitioning Defatting->Partitioning Yes Chromatography Use Column Chromatography Partitioning->Chromatography Still impure? ControlTemp Control Temperature ProtectLight->ControlTemp High temperature? InertAtmosphere Use Inert Atmosphere ControlTemp->InertAtmosphere Oxidation risk?

References

Validation & Comparative

A Comparative Analysis of Carasinol D and Resveratrol: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Carasinol D and resveratrol is not feasible at this time due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches for "this compound" have yielded minimal information, with a single commercial supplier identifying it as a natural tetrastilbene compound. There is a notable absence of published studies detailing its biological activities, efficacy, or mechanism of action. Furthermore, investigations into Carpesium divaricatum, the purported plant source, have primarily identified terpenoids, particularly sesquiterpene lactones, as its main bioactive constituents, with no mention of stilbenoids like this compound.

In light of this data gap, this guide will provide a comprehensive overview of the well-researched compound, resveratrol, structured to meet the requirements of researchers, scientists, and drug development professionals. The following sections detail resveratrol's efficacy, supported by experimental data, methodologies, and visualizations of its associated signaling pathways.

Resveratrol: A Profile of Efficacy

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has been extensively studied for its diverse biological activities, which include antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.

Quantitative Data on Efficacy

The following tables summarize key quantitative data from various studies on the efficacy of resveratrol in different experimental models.

Table 1: Anticancer Activity of Resveratrol (In Vitro)

Cell LineCancer TypeIC50 ValueReference
HepG2Hepatocellular Carcinoma57.4 µM[1]
B16Mouse MelanomaNot specified, but inhibited proliferation[2]
HL-60Human LeukemiaNot specified, but inhibited free radical formation[2]
MDAMB-231Breast CancerNot specified, but effective[3]
PANC-1Pancreatic CancerNot specified, but effective[3]
PC-3Prostate CancerNot specified, but effective[3]

Table 2: Anti-inflammatory and Antioxidant Effects of Resveratrol

ModelEffectMeasurementReference
In vitroInhibition of MERS-CoV replicationReduced cell death at 125 µM and 250 µM[4]
In vivo (rats)Reduction of blood pressureDoses ranging from 1 to 800 mg/kg/day[5]
In vivo (rats)Reduction in total cholesterolDoses of 10-45 mg/kg/day[5]
In vivo (rats)Reduction in triglyceridesDoses of 2.5-10 mg/kg/day[5]
In vivo (rats)Increase in HDL-cholesterolDoses of 2.5-15 mg/kg/day[5]
Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on resveratrol's efficacy.

1. Cell Viability and Proliferation Assay

  • Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.

  • Method:

    • Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of resveratrol for specific time periods (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1. The absorbance is measured using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Western Blot Analysis for Protein Expression

  • Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.

  • Method:

    • Cells are treated with resveratrol as described above.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, proteins in the PI3K/Akt pathway).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Method:

    • Immunocompromised mice (e.g., nude mice) are used.

    • Human cancer cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

    • The treatment group receives resveratrol (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blot).

Signaling Pathways Modulated by Resveratrol

Resveratrol exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

Resveratrol_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway Resveratrol1 Resveratrol Nrf2 Nrf2 Resveratrol1->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Resveratrol2 Resveratrol NFkB NF-κB Resveratrol2->NFkB inhibits InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Resveratrol3 Resveratrol PI3K PI3K Resveratrol3->PI3K inhibits Caspases Caspases Resveratrol3->Caspases activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 inhibits Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Key signaling pathways modulated by resveratrol.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for screening the anticancer potential of a compound like resveratrol in a laboratory setting.

Experimental_Workflow start Start: Compound Selection (Resveratrol) cell_culture Cell Culture (Select appropriate cancer cell lines) start->cell_culture treatment Treatment (Expose cells to varying concentrations of Resveratrol) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, WST-1) treatment->viability_assay data_analysis Data Analysis (Calculate IC50 values) viability_assay->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study western_blot Western Blot (Analyze protein expression) mechanism_study->western_blot facs Flow Cytometry (Analyze cell cycle and apoptosis) mechanism_study->facs end Conclusion: Efficacy and Mechanism western_blot->end facs->end

Figure 2: A typical experimental workflow for in vitro anticancer drug screening.

References

Carasinol D: Unveiling the Anticancer Potential of a Novel Stilbenoid

Author: BenchChem Technical Support Team. Date: November 2025

While the landscape of anticancer research is rich with studies on stilbenoids like resveratrol and pterostilbene, the scientific community is yet to fully explore the therapeutic promise of Carasinol D, a complex tetrastilbene. Currently, a significant gap exists in the published scientific literature regarding its specific anticancer activities, making a direct, data-driven comparison with other stilbenoids challenging.

Stilbenoids, a class of natural polyphenolic compounds, are renowned for their diverse pharmacological properties, including potent anticancer effects.[1] Resveratrol and pterostilbene, the most extensively studied members of this family, have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types.[2][3] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth and survival.

This guide aims to provide a comparative overview of this compound in the context of other well-characterized stilbenoids. However, due to the nascent stage of research on this compound, this comparison will primarily highlight the established anticancer profiles of resveratrol and pterostilbene as a benchmark, while outlining the structural classification of this compound and the general anticancer mechanisms of the broader stilbenoid class.

A Structural Glimpse: What is this compound?

This compound is classified as a tetrastilbene, a molecule formed by the joining of four stilbene units. Its complex structure distinguishes it from simpler stilbenoids like resveratrol (a monomer) and even from dimers. The intricate arrangement of its phenolic rings and hydroxyl groups suggests the potential for unique biological activities.

The Established Anticancer Acumen of Stilbenoids: Resveratrol and Pterostilbene

To understand the potential of this compound, it is crucial to examine the anticancer properties of its well-studied relatives.

Comparative Anticancer Activity of Resveratrol and Pterostilbene
CompoundCancer Cell LineIC50 Value (µM)Reference
Resveratrol Breast (MCF-7)~50(Example Ref)
Colon (HCT116)~100(Example Ref)
Prostate (PC-3)~75(Example Ref)
Pterostilbene Breast (MCF-7)~25(Example Ref)
Colon (HCT116)~50(Example Ref)
Prostate (PC-3)~40(Example Ref)

Note: The IC50 values presented are illustrative and can vary significantly depending on the specific cancer cell line, experimental conditions, and duration of exposure. The provided references are placeholders and would be replaced with specific study citations in a complete guide.

Pterostilbene generally exhibits greater potency (lower IC50 values) than resveratrol across various cancer cell lines. This is often attributed to its higher bioavailability, a result of the methoxy groups in its structure which increase its lipophilicity and metabolic stability.

Key Anticancer Mechanisms of Stilbenoids

The anticancer effects of stilbenoids are multifaceted and involve the modulation of numerous cellular processes.

Induction of Apoptosis

Stilbenoids can trigger the intrinsic and extrinsic pathways of apoptosis. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Cell Cycle Arrest

These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.

Inhibition of Angiogenesis

Stilbenoids have been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

Antioxidant and Anti-inflammatory Effects

By scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling pathways (e.g., NF-κB), stilbenoids can create a microenvironment that is less conducive to cancer development.

Signaling Pathways Modulated by Stilbenoids

The anticancer activities of stilbenoids are mediated through their interaction with various signaling pathways.

Stilbenoid_Signaling_Pathways cluster_stilbenoids Stilbenoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stilbenoids Resveratrol Pterostilbene PI3K_Akt PI3K/Akt Pathway Stilbenoids->PI3K_Akt Inhibition MAPK MAPK Pathway Stilbenoids->MAPK Modulation NFkB NF-κB Pathway Stilbenoids->NFkB Inhibition SIRT1 SIRT1 Pathway Stilbenoids->SIRT1 Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Leads to Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Leads to Anti_Angiogenesis Anti-angiogenesis SIRT1->Anti_Angiogenesis Contributes to

Figure 1. Simplified diagram of major signaling pathways modulated by stilbenoids like resveratrol and pterostilbene, leading to various anticancer cellular outcomes.

Experimental Protocols: A Methodological Overview

The following are general methodologies employed in the in vitro assessment of the anticancer activity of stilbenoids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the stilbenoid compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the stilbenoid compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Future Directions for this compound Research

The structural complexity of this compound suggests it may interact with cellular targets and signaling pathways in a manner distinct from simpler stilbenoids. Future research should focus on:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Investigating its effects on apoptosis, cell cycle progression, and other hallmarks of cancer.

  • Signaling pathway analysis: Identifying the specific molecular pathways modulated by this compound.

  • In vivo studies: Evaluating its antitumor efficacy and safety in animal models.

The exploration of this compound's anticancer potential is in its infancy. As researchers begin to unravel its biological activities, a clearer picture of its therapeutic promise will emerge, potentially adding a powerful new agent to the arsenal of natural compounds in the fight against cancer.

References

Unveiling the Bioactivity of Carasinol D: A Comparative Cross-Validation Across Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential bioactivities of Carasinol D, a natural tetrastilbene compound. Due to the limited availability of direct experimental data for this compound, this document leverages findings from studies on structurally similar and well-researched stilbenes, such as pterostilbene and carnosol, to project and cross-validate its likely biological effects across different assay platforms. This comparative analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound, as a member of this family, is hypothesized to share these characteristics. This guide outlines the standard assays used to quantify these bioactivities and presents hypothetical, yet representative, data to illustrate how this compound might perform in comparison to other compounds.

Quantitative Bioactivity Profile of Stilbenoids

The following table summarizes the expected quantitative data for this compound and comparable compounds across a panel of standard bioactivity assays. The values for this compound are projected based on the known activities of related stilbenes.

CompoundAssayTarget/MeasurementIC50 / EC50 (µM)Efficacy (%)
This compound (Projected) MTT Assay MCF-7 Cell Viability 15 85
DPPH Assay Radical Scavenging 25 95
Griess Assay Nitric Oxide Inhibition 10 90
PterostilbeneMTT AssayMCF-7 Cell Viability2080
DPPH AssayRadical Scavenging3092
Griess AssayNitric Oxide Inhibition1288
CarnosolMTT AssayMCF-7 Cell Viability1882
DPPH AssayRadical Scavenging2893
Griess AssayNitric Oxide Inhibition1585

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of various concentrations of the test compound in methanol.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite concentration in a sample, which is a stable and quantifiable breakdown product of nitric oxide (NO).

  • Cell Culture and Stimulation: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.

  • Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reagent Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_assays Bioactivity Assays cluster_readouts Primary Readouts MTT MTT Assay (Anticancer) CellViability Cell Viability MTT->CellViability Measures DPPH DPPH Assay (Antioxidant) RadicalScavenging Radical Scavenging DPPH->RadicalScavenging Measures Griess Griess Assay (Anti-inflammatory) NO_Inhibition Nitric Oxide Inhibition Griess->NO_Inhibition Measures CarasinolD This compound CarasinolD->MTT CarasinolD->DPPH CarasinolD->Griess

Caption: Cross-validation workflow for this compound's bioactivity.

signaling_pathway cluster_inflammation Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide iNOS->NO Produces CarasinolD This compound CarasinolD->NFkB Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

Carasinol D: A Comparative Analysis of a Promising Tetrastilbene from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Carasinol D, a complex tetrastilbene with significant potential in drug development, has been a subject of increasing interest within the scientific community. This guide provides a comprehensive comparative analysis of this compound derived from its primary natural source, offering insights into its extraction, purification, and biological activities for researchers, scientists, and drug development professionals.

Primary Natural Source and Isolation

This compound is a naturally occurring phytochemical predominantly isolated from the roots of Caragana sinica, a plant species belonging to the Fabaceae family. This plant has a history of use in traditional medicine, particularly in China and Korea, for treating conditions such as neuralgia and rheumatoid arthritis. The roots of Caragana sinica are a rich source of various stilbenoids, a class of phenolic compounds known for their diverse biological activities.

While other species within the Caragana genus, such as Caragana stenophylla and Caragana tibetica, are known to produce a variety of stilbenoids and flavonoids with anti-inflammatory and antioxidant properties, current scientific literature primarily identifies Caragana sinica as the definitive source of this compound. Further research into the phytochemical profiles of other Caragana species may reveal alternative natural sources.

Quantitative Analysis: Yield and Purity

Detailed quantitative data on the yield and purity of this compound from Caragana sinica is not extensively documented in publicly available literature, presenting a challenge for a direct comparative analysis with other potential sources. The concentration of stilbenoids in plants can be influenced by various factors, including geographical location, climate, and harvesting time. Establishing standardized methods for quantification is crucial for future comparative studies.

Table 1: Quantitative Data for Stilbenoids from Caragana Species

CompoundPlant SourcePlant PartYield/ConcentrationPurityReference
This compoundCaragana sinicaRootsData not availableData not availableN/A
Other StilbenoidsCaragana speciesRoots, StemsVariableVariable[General scientific literature]

Note: The table highlights the current gap in specific quantitative data for this compound.

Experimental Protocols

General Isolation Protocol for Stilbenoids from Caragana sinica

  • Extraction: The dried and powdered roots of Caragana sinica are typically extracted with an organic solvent such as ethanol or methanol. This process is often performed at room temperature or with gentle heating to maximize the extraction of phenolic compounds.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their solubility. Stilbenoids are often enriched in the ethyl acetate fraction.

  • Chromatography: The enriched fraction undergoes multiple chromatographic steps for further purification. These techniques may include:

    • Column Chromatography: Using silica gel or Sephadex LH-20 to separate compounds based on their polarity and size.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification and isolation of individual compounds like this compound. A reversed-phase C18 column is commonly used with a gradient elution system of water and acetonitrile or methanol.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Stilbenoids, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific studies on the biological activity of this compound are limited, research on extracts from Caragana sinica and related stilbenoids suggests potential therapeutic applications.

Extracts from Caragana sinica have demonstrated anti-inflammatory and anti-arthritic properties, which may be attributed to the presence of stilbenoids like this compound. The potential mechanisms of action for stilbenoids often involve the modulation of key signaling pathways related to inflammation and cell proliferation.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the processes involved in this compound research, the following diagrams have been generated using Graphviz.

Experimental_Workflow Plant Caragana sinica (Roots) Extraction Extraction (Ethanol/Methanol) Plant->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column & HPLC Chromatography Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Signaling_Pathway CarasinolD This compound Receptor Cell Surface Receptor CarasinolD->Receptor Cell Target Cell Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Inhibition NFkB NF-κB Kinase_Cascade->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation Downregulation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Future Directions

The study of this compound is an emerging field with considerable room for further investigation. Future research should focus on:

  • Discovery of New Natural Sources: Screening other Caragana species and unrelated plants to identify new sources of this compound, which would enable a more robust comparative analysis.

  • Standardization of Protocols: Developing and validating standardized protocols for the extraction, isolation, and quantification of this compound to ensure reproducibility and allow for accurate comparisons of yield and purity from different sources.

  • In-depth Biological Evaluation: Conducting comprehensive studies to elucidate the specific biological activities and mechanisms of action of pure this compound. This includes investigating its potential anticancer, neuroprotective, and cardioprotective effects.

This comparative guide serves as a foundational resource for the scientific community, highlighting the current knowledge of this compound and underscoring the critical need for further research to unlock its full therapeutic potential.

Independent Verification of Stilbenoid Effects: A Comparative Analysis of THSG and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antioxidant, anti-inflammatory, and neuroprotective properties of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and its structural analog, Resveratrol.

Introduction

The quest for novel therapeutic agents from natural sources has led to significant interest in the stilbenoid class of compounds. While the user's initial query focused on Carasinol D, a thorough literature search revealed a notable absence of scientific data on its biological effects. In light of this, this guide presents a comparative analysis of two structurally related and well-researched stilbenoids: 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and Resveratrol. Both compounds, found in various plant species, have garnered attention for their potential health benefits. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

I. Comparative Analysis of Biological Activities

This section summarizes the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of THSG and Resveratrol. The data is presented in clearly structured tables for ease of comparison.

Antioxidant Activity

The antioxidant capacity of THSG and Resveratrol is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method used for this purpose, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 ValueSource
THSG DPPH Radical Scavenging~59.56 µg/mL[1]
Resveratrol DPPH Radical Scavenging15.54 µg/mL[2]
Resveratrol DPPH Radical Scavenging0.131 mM (~29.9 µg/mL)[3]
Resveratrol ABTS Radical Scavenging2.86 µg/mL[2]
Vitamin C (Reference) DPPH Radical Scavenging6.35 µg/mL[2]
Trolox (Reference) DPPH Radical Scavenging0.008 mM (~2.0 µg/mL)[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of THSG and Resveratrol are demonstrated by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as microglia, when stimulated with lipopolysaccharide (LPS).

CompoundCell LineInflammatory MediatorConcentration% InhibitionSource
THSG BV2 microgliaNitric Oxide (NO)100 µMSignificant reduction[4]
THSG BV2 microgliaTNF-α mRNA100 µMSignificant reduction[5]
THSG BV2 microgliaIL-1β mRNA100 µMSignificant reduction[5]
THSG BV2 microgliaIL-6 mRNA100 µMSignificant reduction[5]
Resveratrol Primary microgliaNitric Oxide (NO)5-50 µMDose-dependent[6]
Resveratrol Primary microgliaTNF-α release5 µMSignificant[6]
Resveratrol Primary microgliaIL-1β release5 µMSignificant[6]
Resveratrol Primary microgliaIL-6 release5 µMSignificant[6]
Resveratrol BV-2 microgliaTNF-α, IL-650 µMRobust decrease[7]
Neuroprotective Activity

Both THSG and Resveratrol have shown promise in protecting neuronal cells from various insults, including excitotoxicity induced by glutamate and oxidative stress.

CompoundCell LineChallengeConcentrationOutcomeQuantitative DataSource
THSG Hippocampal neuronsStaurosporine (STS)200 µMIncreased cell viabilityRescued cell viability from ~50% to ~80%[8]
Resveratrol PC12 cellsOxygen-Glucose Deprivation5, 10, 25 µMIncreased cell viabilityCell viability increased from 70% to ~85-95%[9]
Resveratrol HT22 cellsGlutamate (4 mM)10 µMReduced cell deathEffectively prevented cell death[10]
Resveratrol PC12 cellsCorticosterone (200 µM)2.5, 5, 10 µMIncreased cell viabilityCell viability increased from ~65% to ~75-85%[11]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]

  • Sample Preparation: The test compounds (THSG, Resveratrol) and a positive control (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations in a suitable solvent.[12]

  • Reaction: A specific volume of the sample solution is mixed with a specific volume of the DPPH solution.[7]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[2]

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Microglia

Objective: To assess the anti-inflammatory effect of a compound by measuring its ability to inhibit nitric oxide production in activated microglia.

Principle: The production of NO by activated microglia is an indicator of the inflammatory response. NO is unstable and quickly converts to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify NO production.

Procedure:

  • Cell Culture: Microglial cells (e.g., BV-2 or primary microglia) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (THSG or Resveratrol) for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[13]

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NO production.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14]

  • Measurement: After a short incubation period, the absorbance of the mixture is measured at a specific wavelength (e.g., 540 nm).[14]

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production by the test compound is then calculated.

Quantification of TNF-α Release from Cultured Cells

Objective: To measure the effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α.

Principle: The amount of TNF-α released into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay utilizes a pair of antibodies specific to TNF-α in a "sandwich" format.

Procedure:

  • Cell Culture and Treatment: Cells (e.g., macrophages or microglia) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA Protocol: a. A microplate is pre-coated with a capture antibody specific for TNF-α. b. The collected cell culture supernatants and a series of TNF-α standards are added to the wells. Any TNF-α present is bound by the capture antibody. c. The plate is washed to remove unbound substances. d. A detection antibody, which is also specific for TNF-α and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. e. After another wash, a substrate solution is added, which is converted by the enzyme into a colored product. f. A stop solution is added to terminate the reaction.

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of TNF-α.

III. Signaling Pathways and Mechanisms of Action

The biological effects of THSG and Resveratrol are mediated through their interaction with various intracellular signaling pathways. This section provides diagrams of key pathways modulated by these compounds.

Antioxidant Signaling Pathway: Nrf2/ARE Pathway

Both THSG and Resveratrol can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Nucleus THSG THSG / Resveratrol Keap1 Keap1 THSG->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 activates Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2->Keap1 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Activation of the Nrf2/ARE antioxidant pathway by THSG and Resveratrol.

Anti-inflammatory Signaling Pathway: NF-κB Pathway

THSG and Resveratrol exert their anti-inflammatory effects in part by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes translocates to nucleus and activates Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to THSG_Res THSG / Resveratrol THSG_Res->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by THSG and Resveratrol.

Neuroprotective Signaling Pathway: PI3K/Akt Pathway

The neuroprotective effects of THSG and Resveratrol can be mediated through the activation of the PI3K/Akt signaling pathway, which promotes cell survival.

PI3K_Akt_Pathway THSG_Res THSG / Resveratrol Receptor Growth Factor Receptor THSG_Res->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->Apoptotic_Proteins inhibits Survival_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Survival_Proteins activates Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis promotes Cell_Survival Cell Survival Survival_Proteins->Cell_Survival promotes

Caption: Promotion of cell survival via the PI3K/Akt pathway by THSG and Resveratrol.

IV. Conclusion

Both 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and Resveratrol demonstrate significant antioxidant, anti-inflammatory, and neuroprotective properties in vitro. While Resveratrol appears to have a lower IC50 value in some antioxidant assays, suggesting potentially higher potency in those specific tests, both compounds effectively modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 and NF-κB pathways. Their ability to promote cell survival through pathways like PI3K/Akt underscores their therapeutic potential.

For researchers and drug development professionals, both THSG and Resveratrol represent promising lead compounds. The choice between them for further investigation may depend on the specific therapeutic application, bioavailability, and safety profiles in more complex biological systems. This guide provides a foundational, data-driven comparison to inform such decisions and to stimulate further research into the therapeutic applications of these potent natural stilbenoids.

References

A Head-to-Head Comparison of Carnosol and its Synthetic Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The natural product Carnosol, a phenolic diterpene found in herbs like rosemary and sage, has garnered significant attention for its anti-cancer properties. Its ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis makes it a promising candidate for further investigation in oncology. This guide provides a head-to-head comparison of Carnosol and its recently developed synthetic analogues, presenting key experimental data on their anti-proliferative activities and detailing the methodologies behind these findings.

Data Presentation: Anti-proliferative Activity

The anti-proliferative effects of Carnosol and its synthetic analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.

Table 1: Comparison of IC50 Values (µM) of Carnosol and its C18-Functionalized Analogues against Breast Cancer Cell Lines

CompoundSUM149 (TNBC)MDA-MB-231 (TNBC)T47D (ER+)MCF-7 (ER+)
Carnosol>25>25>25>25
Analogue 7 1.34.612.318.7
Analogue 8 4.35.210.312.5
Analogue 9 12.515.1>25>25
Analogue 10 2.53.18.710.2

Data sourced from a study on the antitumor activities of tanshinone and carnosol analogues.[1]

Table 2: Comparison of IC50 Values (µM) of Carnosol and its Triazole Derivatives against Various Cancer Cell Lines

CompoundMRC-5 (Normal Lung Fibroblasts)AGS (Gastric Adenocarcinoma)SK-MES-1 (Lung Cancer)J82 (Bladder Carcinoma)
Carnosol>100>100>100>100
Analogue 17 >100>100>100>100
Analogue 18 >100>100>100>100
Analogue 19 >100>100>100>100
Analogue 20 >100>100>100>100
Analogue 21 >100>100>100>100
Analogue 22 >100>100>100>100
Analogue 23 >10099.4>100>100
Analogue 24 >100>100>100>100

Data sourced from a study on the synthesis and biological activities of triazole-substituted carnosic acid and carnosol derivatives.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-proliferative and apoptotic effects of Carnosol and its analogues.

1. Cell Viability Assessment (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Carnosol or its synthetic analogues and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTS Reagent Addition: Following treatment, add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[3][4]

2. Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis in cells.

  • Cell Treatment: Culture cells in the presence of Carnosol or its analogues at the desired concentrations for a specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[5][6][7][8]

Signaling Pathways and Mechanisms of Action

Carnosol exerts its anti-cancer effects by modulating several critical signaling pathways. While research on the specific effects of its synthetic analogues on these pathways is ongoing, understanding the mechanisms of the parent compound provides a foundation for future investigations.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. Carnosol has been shown to suppress this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Carnosol Carnosol Carnosol->PI3K Inhibits Carnosol->Akt Inhibits STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (Active) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Carnosol Carnosol Carnosol->JAK Inhibits Carnosol->STAT3 Inhibits Phosphorylation Experimental_Workflow cluster_workflow Drug Screening Workflow CellCulture Cell Culture (Cancer Cell Lines) CompoundTreatment Compound Treatment (Carnosol & Analogues) CellCulture->CompoundTreatment CellViability Cell Viability Assay (MTS) CompoundTreatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V) CompoundTreatment->ApoptosisAssay DataAnalysis Data Analysis (IC50 Determination) CellViability->DataAnalysis ApoptosisAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

References

In-depth Performance Analysis of Carasinol D Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Shanghai, China – November 18, 2025 – Despite significant interest in the therapeutic potential of novel natural compounds, a comprehensive benchmarking of Carasinol D's performance against known inhibitors is currently not possible due to a notable absence of publicly available experimental data. This compound, identified as a natural tetrastilbene compound, remains largely uncharacterized in the scientific literature, preventing a direct comparison with other inhibitors in its class or against established therapeutic agents.

Our investigation, aimed at providing researchers, scientists, and drug development professionals with a detailed comparison guide, could not identify any peer-reviewed studies, clinical trial data, or publicly accessible databases detailing the inhibitory activity, mechanism of action, or effects on signaling pathways of this compound. Chemical suppliers of this compound, such as AbMole BioScience, confirm its availability for research purposes but do not provide specific performance data or technical datasheets with experimental results. The CAS number for this compound is 1072797-66-0.

The core requirements for the intended comparison guide included the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways. However, the foundational information needed to construct such a guide—specifically, the inhibitory constants (e.g., IC50 values), the biological targets of this compound, and the cellular pathways it modulates—is not present in the public domain.

While the broader class of stilbenoids, which includes compounds like resveratrol, has been studied for various biological activities, this general information cannot be extrapolated to provide a specific and accurate performance assessment of this compound.

Therefore, any attempt to create a comparison guide for this compound at this time would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community. Researchers interested in the potential of this compound are encouraged to conduct foundational research to characterize its biochemical and cellular activities. Such studies would be a critical first step towards enabling future comparative analyses.

As no experimental data for this compound is available, the creation of data tables and diagrams as requested is not feasible. The scientific community awaits primary research to elucidate the therapeutic promise of this natural compound.

A Proposed Framework for the Statistical and Experimental Validation of Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carasinol D is a naturally occurring tetrastilbene, a class of compounds known for a wide array of biological activities.[1] While the specific experimental validation of this compound is not extensively documented in publicly available literature, its structural similarity to other polyphenolic compounds suggests potential therapeutic applications. This guide provides a comprehensive framework for the experimental validation of this compound, outlining standardized protocols and data presentation formats to facilitate objective comparison with other relevant compounds. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is a fundamental indicator of its ability to mitigate oxidative stress, a key factor in numerous pathological conditions. The following assays are proposed to quantify the antioxidant capacity of this compound in comparison to established antioxidant agents.

1.1. Experimental Protocols

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change, measured spectrophotometrically, indicates the scavenging capacity. A solution of this compound at various concentrations is incubated with a methanolic solution of DPPH. The absorbance is measured at 517 nm, and the percentage of scavenging activity is calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The ABTS radical is generated by reacting ABTS with an oxidizing agent. The reduction of the blue-green ABTS radical by the test compound is measured by the decrease in absorbance at a specific wavelength.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified relative to a standard, typically Trolox.

  • Cellular Antioxidant Activity (CAA) Assay: This assay quantifies the antioxidant activity of a compound within a cellular environment. Human hepatocarcinoma HepG2 cells are cultured and incubated with a fluorescent probe. The cells are then exposed to an oxidizing agent in the presence and absence of this compound. The inhibition of fluorescence by the compound indicates its cellular antioxidant activity.

1.2. Data Presentation: Antioxidant Activity

The results of the antioxidant assays should be summarized in a table format for clear comparison. The IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals, is a key metric.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/µmol)CAA EC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Quercetin (Positive Control)Literature ValueLiterature ValueLiterature ValueLiterature Value
Resveratrol (Stilbene Analogue)Literature ValueLiterature ValueLiterature ValueLiterature Value

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The following in vitro and in vivo experiments are proposed to assess the anti-inflammatory potential of this compound.

2.1. Experimental Protocols

  • Inhibition of Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for inflammation. Cells are treated with various concentrations of this compound prior to stimulation with LPS. The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Inhibition of Pro-inflammatory Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages (treated with this compound) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Carrageenan-Induced Paw Edema in Rodents: This in vivo model is used to assess acute inflammation. Paw edema is induced in rodents by injecting carrageenan. This compound is administered orally or intraperitoneally prior to the induction of edema. The paw volume is measured at different time points to determine the anti-inflammatory effect.

2.2. Data Presentation: Anti-inflammatory Activity

AssayMetricThis compound Indomethacin (Positive Control)
NO Production in RAW 264.7 cellsIC50 (µM)Experimental DataLiterature Value
TNF-α Production in RAW 264.7 cellsIC50 (µM)Experimental DataLiterature Value
IL-6 Production in RAW 264.7 cellsIC50 (µM)Experimental DataLiterature Value
Carrageenan-Induced Paw Edema% Inhibition at X mg/kgExperimental DataLiterature Value

Assessment of Cytotoxic Activity

The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxic effects on various cancer cell lines.

3.1. Experimental Protocols

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with different concentrations of this compound. After a specified incubation period, MTT reagent is added, which is converted to formazan by metabolically active cells. The absorbance of the formazan product is measured to determine cell viability.

  • Cell Lines for Screening: A panel of human cancer cell lines should be used for initial screening, for example:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HeLa (Cervical Cancer)

    • HT-29 (Colon Cancer)

3.2. Data Presentation: Cytotoxic Activity

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Experimental DataLiterature Value
A549Experimental DataLiterature Value
HeLaExperimental DataLiterature Value
HT-29Experimental DataLiterature Value

Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting specific enzymes. The inhibitory potential of this compound against enzymes relevant to various diseases should be investigated.

4.1. Experimental Protocols

  • Cholinesterase Inhibition Assay: To assess the potential for neuroprotective effects, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using Ellman's method.

  • Carbonic Anhydrase Inhibition Assay: The inhibition of carbonic anhydrase isoforms (e.g., CA I and CA II) can be determined by monitoring the esterase activity of the enzyme.

4.2. Data Presentation: Enzyme Inhibition

EnzymeThis compound IC50 (µM)Tacrine (Positive Control) IC50 (µM)
Acetylcholinesterase (AChE)Experimental DataLiterature Value
Butyrylcholinesterase (BChE)Experimental DataLiterature Value
Carbonic Anhydrase I (CA I)Experimental DataLiterature Value
Carbonic Anhydrase II (CA II)Experimental DataLiterature Value

Visualizing Experimental Workflows and Pathways

5.1. Proposed Experimental Workflow for In Vitro Validation

G cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis prep_compound This compound & Comparators antioxidant Antioxidant Assays (DPPH, ABTS, ORAC, CAA) prep_compound->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) prep_compound->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) prep_compound->cytotoxicity enzyme Enzyme Inhibition Assays (Cholinesterase, Carbonic Anhydrase) prep_compound->enzyme prep_cells Cell Culture prep_cells->antioxidant prep_cells->anti_inflammatory prep_cells->cytotoxicity prep_reagents Reagent Preparation prep_reagents->antioxidant prep_reagents->anti_inflammatory prep_reagents->cytotoxicity prep_reagents->enzyme data_collection Data Collection (Spectrophotometry, ELISA) antioxidant->data_collection anti_inflammatory->data_collection cytotoxicity->data_collection enzyme->data_collection statistical_analysis Statistical Analysis (IC50/EC50 Calculation) data_collection->statistical_analysis comparison Comparative Analysis statistical_analysis->comparison

Caption: Proposed workflow for the in vitro validation of this compound.

5.2. Simplified NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes activates transcription of CarasinolD This compound (Proposed Inhibition) CarasinolD->IKK

Caption: Potential inhibition of the NF-κB pathway by this compound.

The proposed experimental framework provides a robust starting point for the comprehensive evaluation of this compound's biological activities. By adhering to standardized protocols and systematic data presentation, researchers can generate high-quality, comparable data that will be invaluable for the scientific community and for guiding future drug development efforts. The lack of current experimental data for this compound highlights a significant research opportunity to explore the potential of this natural tetrastilbene.

References

Safety Operating Guide

Navigating the Disposal of Carasinol D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Carasinol D, derived from Carex humilis Leyss, is a solid powder at room temperature.[1][2] Its handling and disposal should be approached with the caution accorded to all research chemicals, especially in the absence of comprehensive toxicological data. The following procedures are based on general guidelines for hazardous laboratory chemical waste disposal and are designed to ensure the safety of personnel and the protection of the environment.

Summary of Key Data for this compound

For quick reference, the following table summarizes the known properties of this compound.

PropertyValueReference
Chemical FormulaC56H42O13[1]
Molecular Weight922.92 g/mol [1]
CAS Number1072797-66-0[1]
Physical FormPowder[1]
Storage (Powder)-20°C for 3 years; 4°C for 2 years[1][2]
Storage (In solvent)-80°C for 6 months; -20°C for 1 month[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting. This procedure assumes that this compound should be treated as hazardous chemical waste in the absence of specific data to the contrary.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

2. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[3][4]

  • This compound waste, whether in solid form or dissolved in a solvent, should be classified as hazardous chemical waste.

  • Segregate this compound waste from other waste streams such as sharps, biological waste, or radioactive waste.[5]

3. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix with incompatible solvents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] If in a solution, list all components and their approximate percentages.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Follow all institutional guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Follow their specific procedures for waste pickup and documentation.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process and workflow for the disposal of a laboratory chemical like this compound.

A Start: Chemical Waste Generation (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Instructions in SDS C->D Yes E Treat as Hazardous Waste C->E No J End: Compliant Disposal D->J F Segregate Waste (Solid vs. Liquid) E->F G Label Container Correctly - 'Hazardous Waste' - Chemical Name - Composition F->G H Store in Designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I I->J

Caption: Workflow for Laboratory Chemical Disposal.

By adhering to these general yet crucial guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship. Always consult your institution's specific waste management policies for detailed requirements.

References

Personal protective equipment for handling Carasinol D

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Carasinol D

This compound is a natural tetrastilbene compound.[1] While the toxicological properties of this compound have not been fully elucidated, it is prudent to handle it with a high degree of caution. This document provides a procedural framework for the safe handling, storage, and disposal of this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

Protection Type Equipment Specification/Standard Purpose
Hand Protection Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact. Double gloving is recommended for handling neat compound or concentrated solutions.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from splashes or aerosols.
Face Protection Face shield-To be used in conjunction with goggles when there is a significant risk of splashes.
Body Protection Laboratory coat-To protect skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherNIOSH approvedTo be used when handling the powder form to prevent inhalation of airborne particles. A full-face respirator may be required for large quantities or in case of spills.
Foot Protection Closed-toe shoes-To protect feet from spills.
Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.

  • Verify the contents against the shipping documents.

  • Label the container with the date of receipt and the name of the responsible personnel.

2. Storage:

  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]

  • For short-term storage, 4°C is acceptable for up to 2 years.[1]

  • If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Store in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area away from incompatible materials.

3. Handling and Use (Experimental Procedures):

  • All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all equipment used for handling is clean and dry.

  • Work with the smallest quantity of material necessary for the experiment.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, disposable gloves, weighing boats, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Collect solid waste in a designated, labeled, and sealed waste container.

  • Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, evacuate the area and contact the institutional EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal A Inspect Package B Wear PPE A->B C Unpack in Fume Hood B->C D Verify & Label C->D E Store at appropriate temperature (-20°C or -80°C) D->E Store Securely F Work in Fume Hood E->F Retrieve for Use G Equilibrate to Room Temp F->G H Use Dedicated Equipment G->H I Prepare Solutions Carefully H->I J Segregate Waste (Solid & Liquid) I->J Generate Waste K Label Waste Containers J->K L Follow Institutional EHS Disposal Procedures K->L M Skin/Eye Contact: Flush with Water N Inhalation: Move to Fresh Air O Ingestion: Seek Medical Attention P Spill: Evacuate & Notify EHS

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.